(R)-(+)-3-Benzyloxy-1,2-propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-(+)-3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-Benzyloxy-1,2-propanediol, a chiral building block, is of significant interest in synthetic organic chemistry and drug development. Its stereochemistry and functional groups make it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling proper handling, reaction control, and purification. This technical guide provides a comprehensive overview of the known physical properties of this compound, including detailed experimental protocols and safety information.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 25-29 °C | [3][4] |
| Boiling Point | 355.1 °C at 760 mmHg | [4] |
| Density | 1.140 g/mL at 20 °C | [4][5] |
| Refractive Index (n20/D) | 1.533 | [5][6] |
| Specific Rotation ([α]20/D) | +5.5° (c = 20 in chloroform) | [3] |
Experimental Protocols
While specific experimental details for the determination of every physical property of this compound are not extensively published, this section outlines the standard methodologies employed for such characterizations.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.
Methodology: A capillary melting point apparatus is typically used. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus alongside a calibrated thermometer. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Boiling Point Determination
The boiling point is determined for liquid substances at atmospheric pressure. For high-boiling-point compounds like this compound, distillation under reduced pressure is often employed to prevent decomposition, and the boiling point at atmospheric pressure is extrapolated.
Methodology: The boiling point can be determined by distillation. The compound is heated in a distillation flask connected to a condenser. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point. This is observed as a stable temperature reading on a thermometer placed at the vapor outlet.
Density Measurement
The density of a liquid or solid is its mass per unit volume.
Methodology: For a solid, the density can be determined by displacement using a liquid in which it is insoluble. For a liquid, a pycnometer is commonly used. The pycnometer is a flask with a precise volume. It is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.
Methodology: A refractometer is used to measure the refractive index. A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated using a standard of known refractive index.
Specific Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.
Methodology: A polarimeter is used to measure the optical rotation. A solution of the compound with a known concentration is prepared in a suitable solvent (in this case, chloroform). This solution is placed in a sample tube of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation is measured. The specific rotation is then calculated using the formula:
[α] = α / (l × c)
where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the sample tube in decimeters
-
c is the concentration of the solution in g/mL
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for confirming the carbon-hydrogen framework of the molecule. While detailed spectra are available through databases such as SpectraBase, a general description of the expected signals is provided below.[1][7][8]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the methine and methylene protons of the propanediol backbone. The hydroxyl protons may appear as broad singlets.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the three carbons of the propanediol moiety.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol functionalities.[1]
Solubility
Safety and Handling
This compound is classified as a combustible solid.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a chiral organic compound like this compound.
Caption: Workflow for the determination of physical properties of this compound.
References
- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 56552-80-8 [sigmaaldrich.com]
- 4. This compound | CAS#:56552-80-8 | Chemsrc [chemsrc.com]
- 5. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 6. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 7. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to (R)-(+)-3-Benzyloxy-1,2-propanediol
CAS Number: 56552-80-8
This technical guide provides a comprehensive overview of (R)-(+)-3-Benzyloxy-1,2-propanediol, a versatile chiral building block crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Chemical Identity and Physicochemical Properties
This compound, also known as (R)-Glycerol 1-benzyl ether, is a chiral organic compound valued for its role in asymmetric synthesis.[1] Its stereochemistry makes it an important starting material for the enantioselective synthesis of various biologically active molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 56552-80-8 |
| IUPAC Name | (2R)-3-(phenylmethoxy)propane-1,2-diol[1] |
| Synonyms | (R)-(+)-Glycerol α-Benzyl Ether, (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol, 3-Benzyl-sn-glycerol[1] |
| Molecular Formula | C₁₀H₁₄O₃[1] |
| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O[1] |
| InChI Key | LWCIBYRXSHRIAP-SNVBAGLBSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 182.22 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid or solid[2] |
| Melting Point | 25-29 °C[2] |
| Boiling Point | 355.1 °C at 760 mmHg |
| Density | 1.140 g/mL at 20 °C[2] |
| Optical Activity | [α]20/D +5.5°, c = 20 in chloroform |
| Solubility | Soluble in common organic solvents. |
Safety and Handling
This compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should be observed.
Table 3: Safety Information
| Parameter | Details |
| GHS Classification | Not a hazardous substance or mixture[3] |
| Storage Temperature | 2-8°C |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves |
| Incompatibilities | Strong oxidizing agents[4] |
| Storage Class | 11 - Combustible Solids |
Applications in Synthesis
This compound is a key chiral building block in the synthesis of a variety of complex molecules. Its primary utility lies in providing a stereochemically defined three-carbon glycerol backbone.
Synthesis of Chiral Pharmaceuticals
A significant application of this compound is in the enantioselective synthesis of beta-blockers, such as (S)-Propranolol. The (R)-configuration of the starting material is crucial for obtaining the desired (S)-enantiomer of the final drug product, which is significantly more active than its (R)-counterpart.
Synthesis of Complex Lipids
This diol serves as a starting material for the synthesis of structured lipids, including ether lipids. For instance, it has been used in the synthesis and immobilization of 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol ether lipids.[4]
Experimental Protocols
Synthesis of this compound from (R)-Glycidol
This protocol describes a general method for the synthesis of the title compound from (R)-glycidol and benzyl alcohol.
Materials:
-
(R)-Glycidol
-
Benzyl alcohol
-
A basic catalyst (e.g., sodium hydroxide)
-
An appropriate solvent (e.g., toluene)
Procedure:
-
To a solution of benzyl alcohol in a suitable solvent, add a catalytic amount of a base.
-
Slowly add (R)-glycidol to the mixture at a controlled temperature.
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the catalyst with a weak acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification by Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The precise gradient will depend on the polarity of any impurities. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing to 50% ethyl acetate.[5]
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column, ensuring even packing.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway for the preparation of (S)-Propranolol, a widely used beta-blocker, starting from this compound. This pathway highlights the importance of the starting material's chirality in achieving the desired stereochemistry in the final active pharmaceutical ingredient.
Caption: Synthetic pathway to (S)-Propranolol.
References
- 1. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:56552-80-8 | Chemsrc [chemsrc.com]
- 3. (<I>R</>)-(+)-3-Benzyloxy-1,2-propanediol SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 5. chem.rochester.edu [chem.rochester.edu]
Spectroscopic Profile of (R)-(+)-3-Benzyloxy-1,2-propanediol: A Technical Guide
Introduction: (R)-(+)-3-Benzyloxy-1,2-propanediol, also known as (R)-Glycerol 1-benzyl ether, is a chiral organic compound widely utilized as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Its defined stereochemistry and functional groups make it a valuable precursor for creating enantiomerically pure pharmaceuticals. Accurate characterization of this compound is paramount, and spectroscopic techniques provide the definitive data required for structural confirmation and purity assessment. This guide presents a comprehensive summary of the key spectroscopic data for this compound and outlines the standard experimental protocols for data acquisition.
Chemical Structure and Properties:
-
IUPAC Name: (2R)-3-(phenylmethoxy)propane-1,2-diol[1]
-
Synonyms: (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol
-
CAS Number: 56552-80-8[1]
-
Molecular Formula: C₁₀H₁₄O₃[1]
-
Molecular Weight: 182.22 g/mol [1]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and publicly available spectral information.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.55 | Singlet | 2H | Benzyl protons (-O-CH₂ -Ph) |
| ~ 3.90 | Multiplet | 1H | CH (OH) |
| ~ 3.70 - 3.50 | Multiplet | 4H | -CH₂ -O- and -CH₂ OH |
| ~ 2.75 | Broad Singlet | 2H | Hydroxyl protons (-OH ) |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | Quaternary aromatic carbon (C-ipso) |
| ~ 128.5 | Aromatic CH (C-para) |
| ~ 127.9 | Aromatic CH (C-ortho/meta) |
| ~ 127.7 | Aromatic CH (C-ortho/meta) |
| ~ 73.5 | Benzyl carbon (-O-C H₂-Ph) |
| ~ 72.0 | Methylene carbon (-C H₂-O-) |
| ~ 70.5 | Methine carbon (C H-OH) |
| ~ 64.0 | Methylene carbon (-C H₂-OH) |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1150 - 1050 | C-O stretch | Ether, Alcohol |
| 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |
Table 4: Mass Spectrometry (MS) Data
(Ionization Mode: Electron Ionization, EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 107 | [C₇H₇O]⁺ | Tropylium-like ion from benzyl ether cleavage |
| 91 | [C₇H₇]⁺ | Tropylium cation (benzyl fragment) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following sections describe generalized protocols for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3] To ensure magnetic field homogeneity, the sample must be free of any solid particles; filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manual probe.
-
Data Acquisition:
-
The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called "shimming."
-
For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID) signal. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[4] A background spectrum of the empty crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[5]
-
Data Acquisition: The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection at the crystal-sample interface.[6][7][8] An evanescent wave penetrates a few microns into the sample, and specific wavelengths are absorbed based on the molecular vibrations of the functional groups.[6] The attenuated IR beam is then directed to the detector. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier-transformed to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which is achieved by heating it under high vacuum.[9]
-
Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[10][11] This collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).[9]
-
Fragmentation: The high energy imparted during ionization causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation into smaller, charged ions and neutral radicals. This process provides a characteristic "fingerprint" for the compound.[11][12]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative ion abundance versus m/z.
Visualization of Analytical Workflow
The spectroscopic analysis of a chemical compound follows a logical progression from sample handling to final data interpretation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the 1H NMR Spectrum of (R)-(+)-3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-(+)-3-Benzyloxy-1,2-propanediol. This document presents detailed spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the experimental workflow, designed to assist researchers in the identification, characterization, and quality control of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 7.40–7.28 | multiplet | 5H | - | Ar-H |
| 4.55 | singlet | 2H | - | Ph-CH ₂-O |
| 3.89 | doublet of quartets | 1H | 9.9, 5.1 | -CH (OH)- |
| 3.73–3.60 | multiplet | 2H | - | -CH ₂(OH) |
| 3.56 | quintet of doublets | 2H | 9.7, 5.1 | -O-CH ₂-CH- |
| 2.74 | singlet | 1H | - | -OH |
| 2.26 | singlet | 1H | - | -OH |
Experimental Protocol
The following protocol outlines the methodology for the acquisition of the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is acquired on a 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used for data acquisition.
-
Key acquisition parameters include:
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (to achieve an adequate signal-to-noise ratio)
-
-
The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
3. Data Processing:
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The peaks are integrated to determine the relative number of protons.
-
The multiplicities and coupling constants of the signals are determined.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the ¹H NMR spectrum of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
References
A Comprehensive Technical Guide to (2R)-3-(Phenylmethoxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2R)-3-(phenylmethoxy)propane-1,2-diol, a chiral building block crucial in synthetic organic chemistry and drug development. This document outlines its chemical identity, physical and spectroscopic properties, and a general synthetic approach, presenting data in a clear, accessible format for laboratory and research applications.
Chemical Identity and Nomenclature
The compound commonly known as (R)-(+)-3-Benzyloxy-1,2-propanediol is systematically named under IUPAC nomenclature as (2R)-3-(phenylmethoxy)propane-1,2-diol [1]. The "(2R)" designation specifies the stereochemistry at the second carbon atom of the propane chain. It is also recognized by several synonyms and identifiers crucial for database searches and procurement.
| Identifier | Value |
| IUPAC Name | (2R)-3-(phenylmethoxy)propane-1,2-diol[1] |
| Common Name | This compound[1] |
| Synonyms | 3-O-Benzyl-sn-glycerol, (R)-Glycerol 1-benzyl ether[1] |
| CAS Number | 56552-80-8[1] |
| Molecular Formula | C₁₀H₁₄O₃[1] |
| Molecular Weight | 182.22 g/mol [1] |
| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O[1] |
| InChI Key | LWCIBYRXSHRIAP-SNVBAGLBSA-N[1] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of (2R)-3-(phenylmethoxy)propane-1,2-diol are essential for its identification, handling, and use in chemical reactions.
Table 2.1: Physical Properties
| Property | Value |
| Appearance | Solid |
| Melting Point | 25-29 °C[2] |
| Optical Activity | [α]20/D +5.5° (c = 20 in chloroform)[3] |
| Density | 1.140 g/mL at 20 °C[2][4][5] |
| Refractive Index | n20/D 1.533[5] |
| Storage Temperature | 2-8°C[3] |
Table 2.2: Spectroscopic Data
| Spectrum Type | Key Data Source |
| ¹H NMR | Available from suppliers like Sigma-Aldrich[1] |
| ¹³C NMR | Available from suppliers like Sigma-Aldrich[1] |
| FTIR | Available from spectral databases[1][6] |
Experimental Protocols
The synthesis of chiral molecules like (2R)-3-(phenylmethoxy)propane-1,2-diol requires stereoselective methods to ensure the desired enantiomer is produced. A common conceptual approach involves the benzylation of a suitable chiral three-carbon synthon.
Conceptual Synthetic Protocol: Asymmetric Dihydroxylation
A widely used method for preparing chiral diols is the Sharpless asymmetric dihydroxylation. The following is a generalized protocol for the synthesis of a related compound, which illustrates the principles that can be adapted for the synthesis of (2R)-3-(phenylmethoxy)propane-1,2-diol from an appropriate allyl ether.
Objective: To synthesize a chiral diol from an alkene precursor.
Materials:
-
Allyl benzyl ether (precursor)
-
AD-mix-β (for (R)-diol) or AD-mix-α (for (S)-diol)
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until both phases are clear.
-
The allyl benzyl ether precursor is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite and warmed to room temperature.
-
The mixture is stirred for an additional hour.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M NaOH, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired (R)-diol.
Applications in Research and Development
(2R)-3-(phenylmethoxy)propane-1,2-diol serves as a versatile chiral building block in the synthesis of complex organic molecules. Its applications include:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various biologically active compounds where stereochemistry is critical for efficacy and safety.
-
Chiral Ligand Synthesis: The diol functionality can be further modified to create chiral ligands for asymmetric catalysis.
-
Lipid Research: It is used in the synthesis of specialized lipids and phospholipids for biochemical and biophysical studies[5].
Visualization of Logical Workflow
The following diagram illustrates the logical workflow for the characterization and verification of (2R)-3-(phenylmethoxy)propane-1,2-diol.
Caption: Workflow for Synthesis and Characterization.
References
- 1. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:56552-80-8 | Chemsrc [chemsrc.com]
- 3. This compound 99 56552-80-8 [sigmaaldrich.com]
- 4. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 5. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to 3-O-Benzyl-sn-glycerol and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Benzyl-sn-glycerol is a versatile chiral building block essential in the stereospecific synthesis of a wide range of biologically significant molecules. Its unique structure, featuring a glycerol backbone with a protective benzyl group at the sn-3 position, makes it a valuable starting material in pharmaceutical and cosmetic research and development. This technical guide provides an in-depth overview of 3-O-Benzyl-sn-glycerol, including its synonyms, chemical and physical properties, key applications, and detailed experimental protocols for its use in complex organic synthesis.
Nomenclature and Synonyms
3-O-Benzyl-sn-glycerol is known by several alternative names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.
| Synonym | Common Usage Context |
| (R)-3-(Benzyloxy)-1,2-propanediol | Systematic IUPAC name, research publications |
| (R)-(+)-3-Benzyloxy-1,2-propanediol | Emphasizes optical rotation, chemical catalogs |
| (R)-Glycerol 1-benzyl ether | Common name in organic synthesis literature |
| 3-Benzyl-sn-glycerol | Abbreviated form, commonly used in lipid chemistry |
| (R)-(+)-Glycerol α-benzyl ether | Less common, older literature |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-O-Benzyl-sn-glycerol is fundamental for its handling, storage, and application in synthesis.
| Property | Value |
| CAS Number | 56552-80-8 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Oily product or solid.[1] |
| Purity | ≥ 98% (HPLC).[1] |
| Storage Conditions | 0-8 °C.[1] |
| Optical Rotation | The specific rotation has been observed to be concentration-dependent, changing from (+) to (–) with increasing concentration in chloroform.[2] |
| Solubility | The benzyl group enhances its solubility and stability.[1] |
| ¹H NMR (CDCl₃) | δ 7.27–7.37 (m, 5H), 4.56 (s, 2H), 3.96–4.02 (m, 1H), 3.55 (dd, J = 4.4, 9.7 Hz, 1H), 3.48 (dd, J = 6.3, 9.7 Hz, 1H).[2] |
| ¹³C NMR (CDCl₃) | δ 138.0, 128.4, 127.8, 127.7, 73.8, 73.5, 71.4, 69.5, 59.2.[2] |
| Infrared (IR) (neat) | 3464, 2878, 1451, 1196, 1111 cm⁻¹.[2] |
Applications in Research and Development
3-O-Benzyl-sn-glycerol is a cornerstone in the synthesis of complex chiral molecules, particularly in the fields of pharmaceuticals and cosmetics.
Pharmaceutical Development
The primary application of 3-O-Benzyl-sn-glycerol is as a chiral precursor in the synthesis of bioactive lipids and prodrugs.[3][4] Its defined stereochemistry is crucial for the biological activity of the final products. It serves as a key intermediate in the synthesis of various pharmaceutical agents, with a role in enhancing drug solubility and bioavailability.[1]
A notable application is in the chemoenzymatic synthesis of enantiostructured triacylglycerol (TAG) prodrugs. These prodrugs can carry non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or naproxen, and omega-3 polyunsaturated fatty acids (PUFAs) such as EPA and DHA.[3][4] The specific placement of these moieties on the glycerol backbone, made possible by starting with 3-O-Benzyl-sn-glycerol, is critical for their targeted delivery and release.
Cosmetic Formulations
In the cosmetic industry, 3-O-Benzyl-sn-glycerol is utilized for its moisturizing properties, which are attributed to its glycerol backbone.[1] It is incorporated into skincare products to improve skin hydration and texture.[1]
Biochemical Research
Researchers use 3-O-Benzyl-sn-glycerol as a reagent in biochemical assays for studying glycerolipid metabolism. This aids in understanding metabolic pathways and their roles in various diseases.[1]
Experimental Protocols
The following section details a key experimental application of 3-O-Benzyl-sn-glycerol in the synthesis of a triacylglycerol prodrug intermediate, as described in the literature.
Chemoenzymatic Synthesis of 3-O-benzyl-1-[(S)-2-(4-isobutylphenyl)propanoyl]-sn-glycerol
This protocol outlines the lipase-catalyzed acylation of 3-O-Benzyl-sn-glycerol with an activated form of (S)-ibuprofen.
Materials:
-
3-O-Benzyl-sn-glycerol
-
(S)-Ibuprofen acetoxime ester
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Boric acid-impregnated silica gel for chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-O-Benzyl-sn-glycerol (100 mg, 0.549 mmol) in anhydrous toluene (5 mL) in a flask containing activated molecular sieves, add (S)-ibuprofen acetoxime ester (163 mg, 0.659 mmol).
-
Add immobilized CAL-B (45 mg) to the mixture.
-
Seal the flask and place it in a shaker incubator at 40 °C and 200 rpm.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter off the enzyme and the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using boric acid-impregnated silica gel with a hexane/ethyl acetate gradient to yield the pure product.
The use of boric acid-impregnated silica gel is a critical step to prevent acyl migration during purification.[3]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic utility of 3-O-Benzyl-sn-glycerol.
Synthesis of a Triacylglycerol (TAG) Prodrug Intermediate
Caption: Chemoenzymatic synthesis of a TAG prodrug from 3-O-Benzyl-sn-glycerol.
Conclusion
3-O-Benzyl-sn-glycerol is an indispensable chiral synthon in modern organic chemistry. Its well-defined stereochemistry and the versatility of its protecting group provide a reliable route for the synthesis of complex, enantiomerically pure molecules for pharmaceutical and cosmetic applications. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating the effective use of this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
A Technical Guide to (R)-Glycerol 1-benzyl ether for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Glycerol 1-benzyl ether, a critical chiral building block in the synthesis of various pharmaceutical compounds. This document outlines commercial sources, key quality attributes, and relevant experimental methodologies to assist researchers and drug development professionals in its effective procurement and application.
Commercial Suppliers and Specifications
The selection of a reliable commercial supplier is paramount for ensuring the quality and consistency of starting materials in drug development. Below is a summary of commercially available (R)-Glycerol 1-benzyl ether, also known as 3-O-Benzyl-sn-glycerol. While purity is a commonly reported specification, enantiomeric excess (e.e.) is a critical parameter for chiral compounds that often requires direct inquiry with the supplier or analysis upon receipt.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Appearance | Storage Conditions |
| Chem-Impex | 3-O-Benzyl-sn-glycerol | 56552-80-8 | C₁₀H₁₄O₃ | 182.22 | ≥ 98% (HPLC)[1] | Oily product[1] | 0-8 °C[1] |
| Sigma-Aldrich | (R)-(+)-3-Benzyloxy-1,2-propanediol | 56552-80-8 | C₁₀H₁₄O₃ | 182.22 | Not specified on website | - | - |
| Thermo Scientific Chemicals | Benzyl (R)-(-)-glycidyl ether* | 14618-80-5 | C₁₀H₁₂O₂ | 164.20 | ≥ 98+% (GC)[2][3] | Clear colorless liquid[2] | 2-8 °C[4] |
*Note: Benzyl (R)-(-)-glycidyl ether is a closely related chiral building block and is often used in similar synthetic applications.
Key Quality Attribute: Enantiomeric Excess
For chiral molecules like (R)-Glycerol 1-benzyl ether, the enantiomeric excess (e.e.) is a crucial quality attribute that defines the proportion of the desired enantiomer to the undesired one. High enantiomeric purity is essential in pharmaceutical applications as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Experimental Protocols
I. Synthesis of a Chiral Beta-Blocker Intermediate using a Glycerol Derivative
This protocol provides a generalized procedure for the synthesis of a chiral intermediate for beta-blockers, adapting strategies from the synthesis of propranolol.[5][6][7] (R)-Glycerol 1-benzyl ether serves as the chiral source to establish the stereochemistry of the final product.
Objective: To synthesize (R)-1-(benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol.
Materials:
-
(R)-Glycerol 1-benzyl ether
-
1-Naphthol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Reaction:
-
To a solution of (R)-Glycerol 1-benzyl ether (1 equivalent) and 1-naphthol (1.2 equivalents) in anhydrous toluene, add triphenylphosphine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
-
-
Deprotection (if a protecting group is used on the diol):
-
This step is illustrative for a related synthesis starting from a protected glycerol derivative. For a starting material like (R)-Glycerol 1-benzyl ether which already has a free secondary hydroxyl, this specific deprotection is not necessary. However, in multi-step syntheses, protecting groups are common. For instance, a ketal protecting group can be removed using an acid catalyst like cerium ammonium nitrate (CAN) in a suitable solvent system.[5][7]
-
-
Epoxidation and Ring Opening (Alternative Strategy):
-
An alternative approach involves converting the diol to an epoxide followed by regioselective ring-opening.[5][7]
-
Mesylation: React the diol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate.
-
Epoxide Formation: Treat the mesylate with a base like sodium hydroxide in a solvent such as dioxane at elevated temperature (e.g., 70 °C) to form the corresponding epoxide.[7]
-
Ring Opening: React the epoxide with the desired nucleophile (e.g., the sodium salt of 1-naphthol) to open the ring and form the beta-blocker precursor.
-
Work-up and Purification:
-
After the reaction, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
II. Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the enantiomeric excess of a chiral glycerol derivative.[8][9][10]
Objective: To separate and quantify the enantiomers of a chiral glycerol derivative to determine its enantiomeric purity.
Materials and Equipment:
-
Chiral HPLC column (e.g., polysaccharide-based stationary phase like Chiralpak® or Chiralcel®)
-
HPLC system with a UV detector
-
Mobile phase solvents (e.g., n-hexane, isopropanol)
-
Sample of the chiral glycerol derivative
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[10]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar)
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for specific compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
Integrate the peak areas of both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Workflow for Supplier Selection
The following diagram illustrates a typical workflow for selecting a commercial supplier for a critical raw material in a pharmaceutical development setting.
Caption: Workflow for selecting a commercial supplier.
Simplified Signaling Pathway
This diagram represents a simplified signaling pathway where a chiral molecule, potentially synthesized using (R)-Glycerol 1-benzyl ether as a precursor, acts as a ligand for a G-protein coupled receptor (GPCR).
Caption: Simplified GPCR signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L13980.03 [thermofisher.com]
- 3. Benzyl (R)-(-)-glycidyl ether, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uma.es [uma.es]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Molecular Properties and Analysis of C10H14O3 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of compounds with the molecular formula C10H14O3. This formula represents a variety of isomers with diverse biological activities, making them significant subjects of research in pharmacology and drug development. This document details the molecular weight, provides experimental protocols for synthesis and analysis, and visualizes key biological pathways associated with prominent isomers.
Molecular Formula and Weight
The molecular formula C10H14O3 indicates the presence of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The molecular weight of these isomers is a critical parameter for their identification and characterization.
| Parameter | Value | Source |
| Molecular Formula | C10H14O3 | N/A |
| Molar Mass | 182.22 g/mol | [1] |
| Exact Mass | 182.0943 u | [1] |
Prominent Isomers and Their Significance
Two notable isomers of C10H14O3 are Mephenesin and Dihydroconiferyl alcohol, each with distinct biological effects that are of interest in drug development and plant biology, respectively.
| Isomer | IUPAC Name | CAS Number | Biological Significance |
| Mephenesin | 3-(2-methylphenoxy)propane-1,2-diol | 59-47-2 | Centrally acting muscle relaxant.[2][3] |
| Dihydroconiferyl alcohol | 4-(3-hydroxypropyl)-2-methoxyphenol | 2305-13-7 | Plant metabolite with growth-regulating and antioxidant properties.[4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of C10H14O3 isomers, focusing on Mephenesin and Dihydroconiferyl alcohol as primary examples.
Synthesis Protocols
3.1.1 Synthesis of Mephenesin
Mephenesin can be synthesized via a nucleophilic substitution reaction between the sodium salt of o-cresol and 3-chloro-1,2-propanediol.[1]
Materials:
-
o-cresol
-
Sodium hydroxide (NaOH)
-
3-chloro-1,2-propanediol
-
Water
-
Ether
Procedure:
-
Formation of Sodium o-cresolate: React o-cresol with an aqueous solution of sodium hydroxide to form its sodium salt.
-
Nucleophilic Substitution: Add 3-chloro-1,2-propanediol to the sodium o-cresolate solution. Heat the mixture to facilitate the nucleophilic substitution reaction, forming Mephenesin.
-
Work-up and Extraction: After the reaction is complete, cool the mixture. Extract the aqueous solution with ether.
-
Purification: Combine the ether layers and wash them to remove impurities. Evaporate the ether to yield crude Mephenesin. Further purification can be achieved by recrystallization.
3.1.2 Synthesis of Dihydroconiferyl Alcohol
Dihydroconiferyl alcohol can be synthesized by the catalytic hydrogenation of coniferyl alcohol.
Materials:
-
Coniferyl alcohol
-
Methanol
-
Acetic acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
Procedure:
-
Dissolution: Dissolve coniferyl alcohol in a 95:5 mixture of methanol and acetic acid.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Seal the reaction flask and purge with an inert gas (e.g., nitrogen). Introduce hydrogen gas and maintain a slight positive pressure. Stir the mixture vigorously at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once complete, vent the excess hydrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction and Washing: Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dihydroconiferyl alcohol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Analytical Protocols
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dihydroconiferyl Alcohol
This protocol is for the analysis of dihydroconiferyl alcohol following derivatization.
Procedure:
-
Derivatization: To a dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and pyridine. Heat the mixture to produce the trimethylsilyl (TMS) derivative.
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Use Helium at a constant flow of 1 mL/min.
-
MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Scan over a mass range of m/z 50-550.
-
-
Data Analysis: Identify the TMS derivative of dihydroconiferyl alcohol based on its retention time and mass spectrum by comparison with a standard.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for C10H14O3 Isomer Characterization
This general protocol can be applied to characterize C10H14O3 isomers like Mephenesin and Dihydroconiferyl alcohol.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the proton signals to determine the number and connectivity of hydrogen atoms.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., aromatic, aliphatic, alcohol, ether).
-
The specific spectral data will vary depending on the isomer's unique structure. For example, the signals for the aromatic protons and the methyl group in Mephenesin will differ from the corresponding signals in Dihydroconiferyl alcohol due to their different substitution patterns on the benzene ring.
-
Biological Signaling Pathways
The biological activities of Mephenesin and Dihydroconiferyl alcohol are mediated through their interaction with specific signaling pathways.
Mephenesin and the GABAergic Pathway
Mephenesin acts as a centrally acting muscle relaxant by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][7] It is believed to potentiate GABAergic transmission, leading to a decrease in neuronal excitability and subsequent muscle relaxation.[7]
Dihydroconiferyl Alcohol and Plant Hormone Signaling
Dihydroconiferyl alcohol has been shown to act synergistically with the plant hormones auxin and cytokinin to promote plant cell division and growth.[4] The exact molecular mechanism is still under investigation, but it is thought to modulate the signaling pathways of these primary phytohormones.
Conclusion
The molecular formula C10H14O3 encompasses a range of structurally diverse isomers with significant and varied biological activities. This guide provides a foundational understanding of the key properties, synthesis, and analysis of these compounds, with a focus on the pharmacologically relevant Mephenesin and the plant metabolite Dihydroconiferyl alcohol. The detailed experimental protocols and visual representations of signaling pathways serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics and biomolecules. Further investigation into the specific mechanisms of action and structure-activity relationships of these and other C10H14O3 isomers will continue to be a fruitful area of scientific inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glbrc.org [glbrc.org]
- 4. researchgate.net [researchgate.net]
- 5. Interplay of Auxin and Cytokinin in Lateral Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What is the mechanism of Mephenesin? [synapse.patsnap.com]
A Comprehensive Technical Guide to the Safe Handling and Use of (R)-(+)-3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and experimental applications of (R)-(+)-3-Benzyloxy-1,2-propanediol. The information is intended to support laboratory research and drug development activities by providing a consolidated resource on the physical and chemical properties, safe handling procedures, and a representative experimental protocol for this versatile chiral building block.
Chemical and Physical Properties
This compound, also known as 3-O-Benzyl-sn-glycerol, is a valuable chiral intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 56552-80-8 | [1] |
| Appearance | Colorless to light yellow clear liquid or solid | |
| Melting Point | 25-29 °C (lit.) | |
| Boiling Point | 140-145 °C | [2] |
| Density | 1.140 g/mL at 20 °C (lit.) | [2] |
| Optical Activity | [α]20/D +5.5°, c = 20 in chloroform | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Stability | Stable. Hygroscopic. Combustible. Incompatible with strong oxidizing agents. | [2] |
Safety and Handling
While some sources classify this compound as not a hazardous substance or mixture, it is crucial to handle it with the appropriate care in a laboratory setting. The following procedures are recommended for safe handling and storage.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is paramount when handling this chemical. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Respiratory Protection: In case of dust formation or handling in a poorly ventilated area, a type N95 (US) or equivalent respirator is advised.
-
Protective Clothing: A standard laboratory coat should be worn to protect personal clothing.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from heat and sources of ignition.
-
-
Storage:
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Management
In case of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or diatomaceous earth, to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: The container with the collected waste must be disposed of as hazardous chemical waste.
Experimental Protocols
This compound is a key chiral building block in the synthesis of various complex molecules, including pharmaceuticals and materials for biochemical research.[3]
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.
Caption: General laboratory workflow for this compound.
Representative Experimental Protocol: Synthesis of a Tethered Lipid Bilayer Membrane Precursor
The following is a representative protocol adapted from the literature, demonstrating the use of (±)-3-Benzyloxy-1,2-propanediol in the synthesis of a lipid precursor. While the original study used the racemic mixture, the procedure is directly applicable to the (R)-enantiomer for the synthesis of chiral lipids.
Objective: To synthesize 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC).
Materials:
-
This compound
-
Phytanyl bromide
-
Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
Palladium on charcoal (Pd/C) catalyst
-
Ethanol
-
Tetraethylene glycol mono(p-toluenesulfonate)
-
3-(Trichlorosilyl)propyl chloride
-
Appropriate solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Alkylation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in dry DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture again in an ice bath and add phytanyl bromide dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-O-benzyl-2,3-di-O-phytanyl-sn-glycerol by column chromatography.
-
-
Debenzylation:
-
Dissolve the purified product from the previous step in ethanol.
-
Add a catalytic amount of palladium on charcoal (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 2,3-di-O-phytanyl-sn-glycerol.
-
-
Ethylene Glycol Moiety Attachment:
-
Dissolve the debenzylated product in dry DMF.
-
Add sodium hydride portion-wise at 0°C.
-
After stirring, add tetraethylene glycol mono(p-toluenesulfonate) and allow the reaction to proceed at room temperature.
-
Work up the reaction as described in the alkylation step and purify the product by column chromatography.
-
-
Silanization:
-
The terminal hydroxyl group of the tetraethylene glycol moiety is then reacted with 3-(trichlorosilyl)propyl chloride to introduce the silane anchor for surface attachment. This step is typically performed under anhydrous conditions.
-
The following diagram illustrates the key transformations in this synthetic sequence.
Caption: Key synthetic steps using this compound.
Waste Disposal
The disposal of this compound and any waste generated from its use must be handled responsibly to ensure environmental safety and regulatory compliance.
-
Waste Classification: Treat all waste containing this compound, including contaminated materials like gloves, absorbent pads, and glassware, as hazardous chemical waste.
-
Containerization:
-
Collect liquid waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Collect solid waste, such as contaminated consumables, in a separate, clearly labeled, and sealed waste bag or container.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the name of the generating laboratory or researcher.
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from sources of ignition.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this chemical or its solutions down the drain.
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle and utilize this compound in their laboratory work, contributing to both scientific advancement and a safe working environment.
References
Methodological & Application
Application Notes and Protocols: Selective Tosylation of (R)-(+)-3-Benzyloxy-1,2-propanediol
Abstract
This document provides a detailed protocol for the selective monotosylation of (R)-(+)-3-Benzyloxy-1,2-propanediol at the primary hydroxyl group. This procedure is a crucial step in synthetic organic chemistry, transforming a primary alcohol into a good leaving group, thereby facilitating subsequent nucleophilic substitution reactions for the synthesis of various chiral building blocks. The protocol emphasizes controlled reaction conditions to achieve high regioselectivity and yield. This method is particularly relevant for researchers and professionals in drug development and medicinal chemistry.
Introduction
This compound is a versatile chiral starting material in organic synthesis. The selective functionalization of its two hydroxyl groups is a common requirement for the elaboration of more complex molecules. Tosylation, the conversion of an alcohol to a p-toluenesulfonate (tosylate), is a fundamental transformation that activates the hydroxyl group, making it an excellent leaving group for SN2 reactions.[1]
The challenge in the tosylation of diols lies in achieving regioselectivity, as both hydroxyl groups can potentially react.[2] In the case of this compound, the primary hydroxyl group is sterically less hindered than the secondary hydroxyl group, making it more susceptible to reaction with the bulky tosyl chloride. By carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents, selective monotosylation at the primary position can be achieved with high efficiency.[2] This protocol outlines a standard and reliable method for this selective transformation using tosyl chloride in the presence of a base.
Experimental Protocol
This protocol is adapted from general procedures for the selective tosylation of diols.[1][2]
Materials:
-
This compound (>98%)[3]
-
p-Toluenesulfonyl chloride (TsCl, >98%)
-
Pyridine (anhydrous, >99%)
-
Dichloromethane (DCM, anhydrous, >99.8%)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the stirred solution.
-
Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30-60 minutes using a dropping funnel. Maintaining a slow addition rate is crucial for selectivity.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| This compound | 1.0 eq |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 eq |
| Pyridine | 2.0 eq |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 2-4 hours (monitored by TLC) |
| Expected Product | (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate |
| Expected Yield | >85% (after purification) |
Visualizations
Experimental Workflow
Caption: Workflow for the selective tosylation of this compound.
Reaction Pathway
Caption: Selective tosylation of the primary hydroxyl group.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine is a flammable, harmful, and malodorous liquid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid contact with skin, eyes, and mucous membranes.
Conclusion
The protocol described provides a reliable and selective method for the monotosylation of this compound. The key to achieving high regioselectivity lies in the controlled addition of tosyl chloride at a low temperature, which favors the reaction at the less sterically hindered primary hydroxyl group. This procedure yields a valuable chiral intermediate that can be used in a wide array of subsequent synthetic transformations.
References
Application Notes and Protocols: Protecting Group Strategies for 3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common protecting group strategies for 3-benzyloxy-1,2-propanediol, a versatile building block in organic synthesis. The strategic protection of the primary and secondary hydroxyl groups is crucial for achieving desired chemical transformations in multi-step syntheses. This document outlines protocols for the protection of the diol functionality as a cyclic acetonide and for the selective protection of the primary hydroxyl group with silyl, trityl, and benzoyl ethers.
Acetonide Protection of the 1,2-Diol
The formation of a cyclic acetonide is an efficient method for the simultaneous protection of the 1,2-diol in 3-benzyloxy-1,2-propanediol. This protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.
Data Presentation: Acetonide Formation
| Protecting Group | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetonide | Acetone, p-TsOH | None | Reflux | 12 | >95 (analogous) | [1][2] |
| Acetonide | 2,2-Dimethoxypropane, p-TsOH | Acetone | Room Temp | 2 | ~98 (analogous) | [3] |
Experimental Protocol: Acetonide Protection
Materials:
-
3-Benzyloxy-1,2-propanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
To a solution of 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the acidic catalyst is neutralized.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Deprotection Protocol: Acetonide Cleavage
Materials:
-
Acetonide-protected 3-benzyloxy-1,2-propanediol
-
Aqueous solution of a mild acid (e.g., 80% acetic acid or 1M HCl)
-
Organic solvent (e.g., tetrahydrofuran (THF) or methanol)
Procedure:
-
Dissolve the acetonide-protected compound in a mixture of an organic solvent and the aqueous acidic solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected diol.
Selective Protection of the Primary Hydroxyl Group
Due to steric hindrance, the primary hydroxyl group of 3-benzyloxy-1,2-propanediol can be selectively protected in the presence of the secondary hydroxyl group. This allows for further functionalization of the secondary alcohol.
Data Presentation: Selective Primary Alcohol Protection
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBDMS | TBDMSCl | Imidazole | DMF | Room Temp | 2-4 | High (general) | [4] |
| Trityl (Tr) | Trityl chloride | Pyridine, DMAP (cat.) | CH₂Cl₂ | Room Temp | 12 | ~85 (on 1,2-hexanediol) | [2] |
| Benzoyl (Bz) | Benzoyl chloride | Pyridine | CH₂Cl₂ | -20 to 0 | 2-4 | Regioisomeric mixture | [5] |
Note: Yields are based on general procedures or analogous substrates and may vary for 3-benzyloxy-1,2-propanediol.
Experimental Protocols: Selective Primary Alcohol Protection
Materials:
-
3-Benzyloxy-1,2-propanediol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by silica gel column chromatography.[4]
Materials:
-
3-Benzyloxy-1,2-propanediol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous pyridine and a minimal amount of anhydrous CH₂Cl₂.
-
Add a catalytic amount of DMAP.
-
Add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours.[2]
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[2]
Note: Benzoylation can lead to a mixture of regioisomers. Careful control of reaction conditions is necessary to favor protection at the primary position.
Materials:
-
3-Benzyloxy-1,2-propanediol
-
Benzoyl chloride (BzCl)
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -20 °C.
-
Add anhydrous pyridine (1.2 eq).
-
Slowly add benzoyl chloride (1.05 eq) dropwise.
-
Stir the reaction at -20 °C to 0 °C and monitor by TLC.
-
Once the desired level of conversion is reached, quench the reaction with cold 1M HCl solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product and separate any regioisomers by silica gel column chromatography.[5]
Orthogonal Protecting Group Strategies
The benzyl ether in 3-benzyloxy-1,2-propanediol is typically removed by catalytic hydrogenolysis. The protecting groups discussed above are generally stable to these conditions, allowing for orthogonal deprotection strategies.
Deprotection Protocols for Primary Alcohol Protecting Groups
-
TBDMS Ether Deprotection: Treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions (e.g., acetic acid in THF/water) will cleave the TBDMS ether while leaving the benzyl ether intact.[6]
-
Trityl Ether Deprotection: Mild acidic conditions, such as 80% acetic acid or formic acid, can be used to remove the trityl group.[1] These conditions are generally mild enough not to cleave the benzyl ether.
-
Benzoyl Ester Deprotection: The benzoyl group can be removed under basic conditions, for example, by treatment with sodium methoxide in methanol or potassium carbonate in methanol, which will not affect the benzyl ether.
Visualizations
Protecting Group Strategy Workflow
Caption: Overview of protection strategies for 3-benzyloxy-1,2-propanediol.
Orthogonal Deprotection Logic
Caption: Orthogonal deprotection pathways for selectively protected diols.
Experimental Workflow for Selective Silylation
Caption: Step-by-step workflow for the selective silylation of the primary alcohol.
References
Synthesis of Chiral Amines from (R)-(+)-3-Benzyloxy-1,2-propanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral amines, specifically (R)-1-amino-3-(benzyloxy)propan-2-ol, starting from the readily available chiral building block, (R)-(+)-3-Benzyloxy-1,2-propanediol. Chiral amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals, where stereochemistry plays a pivotal role in biological activity.
The described synthetic strategy involves a robust and well-established three-step sequence:
-
Tosylation: Selective activation of the primary hydroxyl group of this compound to form a tosylate, an excellent leaving group.
-
Azidation: Nucleophilic substitution of the tosylate with sodium azide to introduce the nitrogen functionality with inversion of configuration.
-
Reduction: Conversion of the azide group to a primary amine to yield the target chiral amino alcohol.
This methodology ensures the retention of the stereochemical integrity of the chiral center, providing a reliable route to enantiomerically pure amines.
Experimental Workflow and Signaling Pathways
The overall synthetic workflow is depicted below, outlining the transformation from the starting diol to the final chiral amine.
Caption: Synthetic workflow from this compound to the chiral amine.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tosylation | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 0 to RT | 12 | ~90-95 |
| 2 | Azidation | Sodium azide | DMF | 80 | 6 | ~85-90 |
| 3 | Reduction | Lithium aluminum hydride | Diethyl ether | 0 to RT | 4 | ~90-95 |
Experimental Protocols
Step 1: Synthesis of (R)-1-(Benzyloxy)-3-(tosyloxy)propan-2-ol
This protocol describes the selective tosylation of the primary hydroxyl group of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-(benzyloxy)-3-(tosyloxy)propan-2-ol as a colorless oil.
Step 2: Synthesis of (S)-1-Azido-3-(benzyloxy)propan-2-ol
This protocol details the nucleophilic substitution of the tosylate with sodium azide.
Materials:
-
(R)-1-(Benzyloxy)-3-(tosyloxy)propan-2-ol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve (R)-1-(benzyloxy)-3-(tosyloxy)propan-2-ol (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-azido-3-(benzyloxy)propan-2-ol as a colorless oil.
Step 3: Synthesis of (S)-1-Amino-3-(benzyloxy)propan-2-ol
This protocol describes the reduction of the azide to the primary amine using lithium aluminum hydride.
Materials:
-
(S)-1-Azido-3-(benzyloxy)propan-2-ol
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of (S)-1-azido-3-(benzyloxy)propan-2-ol (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-amino-3-(benzyloxy)propan-2-ol as a colorless oil.
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and the stereochemical changes occurring during the synthesis.
Caption: Key transformations and stereochemical outcomes in the synthesis.
Application Notes and Protocols: Synthesis of (R)-(-)-Glycidyl Benzyl Ether from 3-O-Benzyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of (R)-(-)-Glycidyl benzyl ether, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocol outlines a two-step process starting from the commercially available 3-O-Benzyl-sn-glycerol. The methodology involves the selective tosylation of the primary hydroxyl group, followed by an intramolecular cyclization under basic conditions to yield the desired epoxide. This application note includes comprehensive experimental protocols, tabulated data for all reagents and products, and a visual representation of the experimental workflow.
Introduction
(R)-(-)-Glycidyl benzyl ether is a key chiral intermediate used in the synthesis of various biologically active molecules, including components of cholesterol-lowering statin drugs like compactin and mevinolin, as well as syn-1,3-polyols and dideoxynucleosides. Its stereochemical integrity is crucial for the efficacy of the final pharmaceutical products. The following protocol describes a reliable and reproducible method to synthesize this epoxide from 3-O-Benzyl-sn-glycerol, a readily accessible starting material. The synthetic strategy hinges on the conversion of the primary alcohol of the glycerol backbone into a good leaving group (tosylate), which then undergoes an intramolecular SN2 reaction to form the epoxide ring.
Quantitative Data Summary
The physical and chemical properties of the key compounds in this procedure are summarized in the tables below for easy reference.
Table 1: Properties of Starting Material
| Compound | Formula | MW ( g/mol ) | Appearance | CAS Number |
| 3-O-Benzyl-sn-glycerol | C₁₀H₁₄O₃ | 182.22 | Oily product | 56552-80-8 |
Table 2: Properties of Intermediates and Final Product
| Compound | Formula | MW ( g/mol ) | Appearance | Boiling Point | Density (g/mL) | Optical Rotation [α]²⁰/D | CAS Number |
| 3-O-Benzyl-1-O-tosyl-sn-glycerol | C₁₇H₂₀O₅S | 336.40 | N/A | N/A | N/A | N/A | N/A |
| (R)-(-)-Glycidyl benzyl ether | C₁₀H₁₂O₂ | 164.20 | Colorless liquid | 130 °C (0.1 mmHg) | 1.077 (25 °C) | -5.4° (c=5 in toluene) | 14618-80-5 |
Experimental Protocols
This synthesis is performed in two main stages: tosylation of the primary alcohol and subsequent intramolecular cyclization to form the epoxide.
Protocol 1: Synthesis of 3-O-Benzyl-1-O-tosyl-sn-glycerol
This procedure details the selective tosylation of the primary hydroxyl group of 3-O-Benzyl-sn-glycerol.
Materials:
-
3-O-Benzyl-sn-glycerol
-
Pyridine, anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-O-Benzyl-sn-glycerol (1.0 eq.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-O-Benzyl-1-O-tosyl-sn-glycerol, which can often be used in the next step without further purification.
Protocol 2: Synthesis of (R)-(-)-Glycidyl benzyl ether
This protocol describes the base-mediated intramolecular cyclization of the tosylate intermediate to form the desired epoxide.
Materials:
-
Crude 3-O-Benzyl-1-O-tosyl-sn-glycerol
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or methanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the crude 3-O-Benzyl-1-O-tosyl-sn-glycerol from the previous step in a suitable anhydrous solvent such as THF or methanol in a round-bottom flask.
-
Add a strong base, such as powdered sodium hydroxide (1.5 eq.) or potassium tert-butoxide (1.2 eq.), to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis confirms the disappearance of the tosylate intermediate. Gentle heating may be applied if the reaction is sluggish.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (R)-(-)-Glycidyl benzyl ether.[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the two-step synthesis of (R)-(-)-Glycidyl benzyl ether.
References
Application Notes and Protocols for the Synthesis of Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for common beta-blockers, including propranolol, atenolol, and metoprolol. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthetic workflow and signaling pathways are presented to aid in research and development.
Introduction
Beta-blockers, or beta-adrenergic receptor antagonists, are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. They function by blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. The synthesis of these compounds is a cornerstone of medicinal chemistry, with various strategies developed to achieve high yields and purity. The most common synthetic route involves the reaction of a substituted phenol with an epoxide, typically epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine.
Synthetic Workflow Overview
The general synthesis of aryloxypropanolamine-based beta-blockers follows a two-step process:
-
Epoxidation: A substituted phenol is reacted with epichlorohydrin in the presence of a base to form a glycidyl ether intermediate.
-
Amination: The glycidyl ether intermediate undergoes a nucleophilic attack by an amine (e.g., isopropylamine) to open the epoxide ring and form the final beta-blocker.
This versatile synthetic pathway allows for the introduction of various substituents on the aromatic ring and the amine, leading to a diverse range of beta-blockers with different pharmacological properties.
Data Presentation: Comparison of Synthetic Conditions
The following tables summarize the reaction conditions and yields for the synthesis of propranolol, atenolol, and metoprolol based on various reported protocols.
Table 1: Synthesis of Propranolol
| Parameter | Step 1: Epoxidation of 1-Naphthol | Step 2: Amination of Glycidyl Ether | Overall Yield | Reference |
| Base | KOH | - | [1] | |
| Solvent | DMSO | Isopropylamine (neat) | 84% | [1] |
| Temperature (°C) | Room Temperature | Reflux | [1] | |
| Time (h) | 6 | 24 | [1] | |
| Base | Triethylamine | - | 73.7-91.1% | [2] |
| Solvent | Epichlorohydrin (neat) | Isopropylamine (neat) | [2] | |
| Temperature (°C) | 65 | Not specified | [2] | |
| Time (h) | 8 | Not specified | [2] | |
| Base | NaOH | - | ~47% | [3] |
| Solvent | Not specified | Isopropylamine (neat) | [3] | |
| Temperature (°C) | 80-100 | Not specified | [3] | |
| Time (h) | Several hours | 8 | [3] |
Table 2: Synthesis of Atenolol
| Parameter | Step 1: Epoxidation of 2-(4-hydroxyphenyl)acetamide | Step 2: Amination of Intermediate | Overall Yield | Reference |
| Base/Catalyst | NaOH | - | 9.9% (for S-atenolol) | [4] |
| Solvent | Epichlorohydrin | Water | [4] | |
| Temperature (°C) | Room Temperature | Room Temperature | [4] | |
| Time (h) | 48 | 48 | [4] | |
| Base/Catalyst | None (in DES) | - | 95% | [5] |
| Solvent | ChCl:EG DES | ChCl:EG DES | [5] | |
| Temperature (°C) | 40 | 40 | [5] | |
| Time (h) | 6 | 6 | [5] | |
| Base/Catalyst | Piperidine | - | Not specified | [6] |
| Solvent | Not specified | Not specified | [6] | |
| Temperature (°C) | Not specified | Not specified | [6] | |
| Time (h) | Not specified | Not specified | [6] |
Table 3: Synthesis of Metoprolol
| Parameter | Step 1: Epoxidation of 4-(2-methoxyethyl)phenol | Step 2: Amination of Epoxide | Overall Yield | Reference |
| Base | Potassium Hydroxide | - | Not specified | [7] |
| Solvent | Aqueous | Isopropylamine (neat) or Methanol | [7] | |
| Temperature (°C) | 35±2 | 50-55 or 80 (reflux) | [7] | |
| Time (h) | 6±1 | Not specified | [7] | |
| Base | Sodium Hydroxide | - | >30% | [8] |
| Solvent | Ethanol | Not specified | [8] | |
| Temperature (°C) | 60±2 | Not specified | [8] | |
| Time (h) | 4 | Not specified | [8] | |
| Base | Sodium Hydroxide or Potassium Hydroxide | - | 93.8% (for step 1) | [9] |
| Solvent | Water | Not specified | [9] | |
| Temperature (°C) | 30-80 | 30-80 | [9] | |
| Time (h) | 5-10 | 3-10 | [9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of propranolol, atenolol, and metoprolol.
Protocol 1: Synthesis of Propranolol[1]
Step 1: Preparation of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (Glycidyl Ether)
-
To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes.
-
Continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).
-
Wash the combined organic layers with 2% sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the glycidyl ether (yield: 95%).
Step 2: Synthesis of (±)-Propranolol
-
Dissolve the glycidyl ether (2.0 g, 10 mmol) in excess isopropylamine (20 ml) and water (1 ml).
-
Stir and heat the mixture to reflux for 24 hours.
-
Remove the solvent under reduced pressure to yield crude (±)-propranolol (yield: 90%).
-
The crude product can be purified by recrystallization from hexane.
Protocol 2: One-Pot, Two-Step Synthesis of Atenolol in a Deep Eutectic Solvent (DES)[5]
-
In a 25 mL round-bottom flask, add 2-(4-hydroxyphenyl)acetamide (200 mg, 1 equiv.) to 0.6 mL of Choline Chloride:Ethylene Glycol (ChCl:EG) DES.
-
Stir the mixture magnetically at 40 °C until the solid dissolves.
-
Add epichlorohydrin (0.184 g, 1.5 equiv.) dropwise and continue stirring at 40 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Remove unreacted epichlorohydrin by evaporation under reduced pressure.
-
To the reaction mixture, add isopropylamine (0.235 g, 3 equiv.) dropwise and continue stirring at 40 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Remove excess isopropylamine by evaporation under reduced pressure.
-
Add water to the reaction mixture to precipitate atenolol as a white solid.
-
Filter the solid to obtain atenolol (yield: 95%).
Protocol 3: Synthesis of Metoprolol[7]
Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
In a suitable reactor, add deionized water (49.6 kg).
-
While maintaining the temperature below 30°C, slowly add potassium hydroxide pellets (7.93 kg, 0.125 kmol) and stir until fully dissolved.
-
Add 4-(2-methoxyethyl)phenol (20 kg, 0.131 kmol) to the reactor.
-
Close the reactor, make the atmosphere inert (e.g., with nitrogen), and stir for 20 minutes.
-
Over 30 minutes, add (R,S)-epichlorohydrin (12.54 kg, 0.135 kmol).
-
Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.
-
After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate.
Step 2: Synthesis of Metoprolol
-
Transfer the crude epoxide intermediate to a suitable reaction vessel.
-
Add a large excess of isopropylamine (if no solvent is used) or 3-5 equivalents in a solvent like methanol.
-
If performing the reaction without a solvent, maintain the temperature below 15°C initially, then heat to 50-55°C. If using methanol, the reaction can be refluxed at around 80°C.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Upon completion, purify the metoprolol base by distillation of excess isopropylamine and solvent, followed by crystallization or salt formation.
Signaling Pathway of Beta-Blockers
Beta-blockers exert their effects by antagonizing beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of a beta-blocker prevents the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade. This primarily involves the Gs protein pathway, but can also involve G-protein independent pathways mediated by β-arrestin.
G-Protein Dependent Signaling:
-
Activation: Catecholamines bind to the beta-adrenergic receptor, causing a conformational change.
-
G-Protein Coupling: The activated receptor binds to and activates the Gs protein.
-
Adenylate Cyclase Activation: The alpha subunit of the Gs protein dissociates and activates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates protein kinase A (PKA).
-
Cellular Response: PKA phosphorylates various intracellular proteins, leading to the characteristic physiological effects, such as increased heart rate and contractility.
β-Arrestin Mediated Signaling (G-Protein Independent):
-
Receptor Phosphorylation: Upon activation, the beta-adrenergic receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin.
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor.
-
Internalization: β-arrestin promotes the internalization of the receptor from the cell surface.
-
Alternative Signaling: β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein independent pathways, such as the MAPK pathway.
Beta-blockers, by preventing the initial activation of the receptor, inhibit both the G-protein dependent and the β-arrestin mediated signaling cascades.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 3. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis method of metoprolol succinate isomer impurities - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of (R)-(+)-3-Benzyloxy-1,2-propanediol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification (derivatization) of the hydroxyl groups of the chiral building block (R)-(+)-3-Benzyloxy-1,2-propanediol. This compound is a valuable intermediate in the synthesis of complex chiral molecules, including pharmaceuticals. The following derivatization procedures—protection as an acetonide, acetylation, and silylation—offer versatile strategies for selectively masking the diol functionality, enabling transformations at other parts of a molecule.
Introduction to Derivatization Strategies
This compound possesses two hydroxyl groups, a primary and a secondary one, which can be derivatized to protect them from unwanted reactions during a synthetic sequence. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection.
-
Acetonide Formation: This method protects both hydroxyl groups simultaneously by forming a cyclic ketal. It is a robust protecting group stable to most non-acidic reagents.
-
Acetylation: Both hydroxyl groups can be acylated to form esters. Acetyl groups are stable under neutral and mildly acidic conditions but are easily cleaved by basic hydrolysis.
-
Silylation: Conversion to silyl ethers is a common strategy. Tert-butyldimethylsilyl (TBDMS) ethers are particularly useful due to their stability under a wide range of conditions and their selective removal with fluoride reagents.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the quantitative data for the derivatization of this compound.
| Derivatization Method | Derivative Product | Reagents | Solvent | Typical Yield | Reference |
| Acetonide Protection | (R)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane | Acetone, p-Toluenesulfonic acid | Acetone | 87% | [1] |
| Diacetylation | (R)-3-(benzyloxy)-1,2-diyl diacetate | Acetic anhydride, Pyridine | Pyridine | High (General Protocol) | [2] |
| Di-silylation | (R)-1-(benzyloxy)-2,3-bis(tert-butyldimethylsilyloxy)propane | TBDMSCl, Imidazole | DMF | High (General Protocol) | [3] |
Experimental Protocols
Protocol 1: Acetonide Protection
This protocol describes the formation of (R)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
Materials:
-
This compound
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (used as both reagent and solvent).
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by flash column chromatography if necessary. A reported yield for a similar synthesis is 87%.[1]
Protocol 2: Diacetylation of Hydroxyl Groups
This protocol is a general and widely used method for the acetylation of hydroxyl groups using acetic anhydride and pyridine.[2]
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar under an inert atmosphere (Argon or Nitrogen)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (Ac₂O, 1.5–2.0 eq per hydroxyl group, so 3.0-4.0 eq total) to the solution.[2]
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding dry methanol (MeOH).
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the diacetylated product.
-
Purify by silica gel chromatography if necessary.
Protocol 3: Di-silylation with TBDMSCl
This protocol follows the widely used Corey procedure for the protection of alcohols as tert-butyldimethylsilyl (TBDMS) ethers.[3]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq per hydroxyl group, so 5.0 eq total) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq per hydroxyl group, so 2.4 eq total) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the described derivatization protocols.
Caption: Workflow for Acetonide Protection.
References
Application Notes and Protocols for the Scale-up Synthesis of (R)-Glycerol 1-benzyl ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (R)-Glycerol 1-benzyl ether, a valuable chiral building block in the synthesis of various pharmaceuticals. The following protocols are designed to be adaptable for kilogram-scale production in a laboratory or pilot plant setting.
Introduction
(R)-Glycerol 1-benzyl ether, also known as (R)-3-(benzyloxy)-1,2-propanediol, is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a chiral glycerol backbone and a benzyl protecting group, which allows for selective functionalization of the remaining hydroxyl groups. This application note outlines two primary, scalable synthetic routes starting from readily available materials: the benzylation of (R)-solketal followed by deprotection, and the direct selective benzylation of glycerol using heterogeneous catalysis.
Route 1: Synthesis via (R)-Solketal
This two-step route involves the protection of glycerol as (R)-solketal, followed by benzylation and subsequent acidic hydrolysis to remove the acetonide protecting group. This method offers excellent control over stereochemistry and regioselectivity.
Experimental Protocol: Step 1 - Benzylation of (R)-Solketal
This procedure is adapted from the Williamson ether synthesis, a robust method for forming ethers.[1]
Materials and Reagents:
-
(R)-Solketal ((S)-2,2-dimethyl-1,3-dioxolane-4-methanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction)
Equipment:
-
Large-capacity three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet
-
Large-capacity separatory funnel
-
Rotary evaporator
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a clean, dry, large-capacity three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF with stirring.
-
Addition of (R)-Solketal: Cool the suspension to 0 °C using an ice bath. Slowly add (R)-solketal dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Stirring: Stir the mixture at 0 °C for 1 hour.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide dropwise, again maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude (R)-benzyl solketal.
Experimental Protocol: Step 2 - Deprotection of (R)-Benzyl Solketal
Materials and Reagents:
-
Crude (R)-benzyl solketal
-
Methanol
-
Dowex® 50WX8 hydrogen form ion-exchange resin (or other suitable acidic resin)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large-capacity round-bottom flask with a magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the crude (R)-benzyl solketal in methanol in a large round-bottom flask.
-
Addition of Acidic Resin: Add the acidic ion-exchange resin to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Neutralization: Filter off the resin and wash it with methanol. Neutralize the filtrate by adding solid sodium bicarbonate until effervescence ceases.
-
Drying and Concentration: Filter the mixture and dry the filtrate over anhydrous Na₂SO₄. Concentrate the filtrate under reduced pressure to yield crude (R)-Glycerol 1-benzyl ether.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Quantitative Data Summary for Route 1 (Illustrative Kilogram Scale)
| Parameter | Step 1: Benzylation of (R)-Solketal | Step 2: Deprotection of (R)-Benzyl Solketal |
| Starting Material | (R)-Solketal: 1.0 kg (7.57 mol) | (R)-Benzyl solketal: ~1.68 kg (7.57 mol) |
| Reagents | NaH (60%): 0.33 kg (8.32 mol) | Dowex® 50WX8: 0.17 kg |
| Benzyl bromide: 1.43 kg (8.32 mol) | Methanol: 8.4 L | |
| Solvent | Anhydrous THF: 10 L | - |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | >95% (crude) | >90% |
| Overall Yield | \multicolumn{2}{c | }{>85%} |
Route 2: Direct Benzylation of Glycerol using Heterogeneous Catalysis
This method involves the direct reaction of glycerol with benzyl alcohol in the presence of a solid acid catalyst. This approach is advantageous for large-scale production as it can be solvent-free and the catalyst can be easily removed by filtration, simplifying the workup procedure.[2]
Experimental Protocol
Materials and Reagents:
-
Glycerol
-
Benzyl alcohol
-
Solid acid catalyst (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay)[2]
-
Ethyl acetate (for extraction)
-
Hexanes (for column chromatography)
Equipment:
-
High-capacity glass reactor with mechanical stirrer, thermometer, and condenser
-
Heating mantle with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Reaction Setup: Charge the glass reactor with glycerol, benzyl alcohol, and the solid acid catalyst.
-
Reaction: Heat the mixture to 150 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours.[2] Water is formed as a byproduct and can be removed by a Dean-Stark trap if desired to drive the reaction to completion.
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the solid catalyst. The catalyst can be washed with ethyl acetate and potentially regenerated.
-
Work-up: The filtrate, containing the product, unreacted starting materials, and byproducts (dibenzyl ether, dibenzylated glycerol), is concentrated under reduced pressure to remove excess benzyl alcohol.
-
Purification: The resulting crude product is purified by vacuum distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired mono-benzyl glycerol ether.
Quantitative Data Summary for Route 2 (Illustrative Kilogram Scale)
| Parameter | Value | Reference |
| Starting Material | Glycerol: 1.0 kg (10.86 mol) | [2] |
| Reagents | Benzyl alcohol: 3.52 kg (32.57 mol) | [2] |
| Catalyst (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10): 0.15 kg | [2] | |
| Solvent | Solvent-free | [2] |
| Reaction Temperature | 150 °C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Glycerol Conversion | ~48% | [2] |
| Selectivity for MBGE * | ~76% | [2] |
| Typical Yield | ~35-40% (isolated) |
*MBGE: Mono-Benzyl Glycerol Ether
Visualizations
Workflow for Synthesis via (R)-Solketal (Route 1)
Caption: Workflow for the synthesis of (R)-Glycerol 1-benzyl ether via (R)-Solketal.
Workflow for Direct Benzylation of Glycerol (Route 2)
References
Troubleshooting & Optimization
Technical Support Center: (R)-(+)-3-Benzyloxy-1,2-propanediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (R)-(+)-3-Benzyloxy-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile chiral building block. The most common reactions involve the selective functionalization of its primary and secondary hydroxyl groups. These include:
-
Tosylation: To activate a hydroxyl group for nucleophilic substitution.
-
Acylation: To introduce an ester functional group.
-
Williamson Ether Synthesis: To form an ether linkage at one of the hydroxyl groups.
-
Protection/Deprotection: The benzyl ether can be cleaved, or the diol can be further protected to allow for selective reactions elsewhere in a synthetic route.
Q2: How can I achieve selective reaction at the primary hydroxyl group over the secondary one?
A2: Selective functionalization of the primary hydroxyl group is often desired due to its higher reactivity and lower steric hindrance. Strategies to achieve this include:
-
Sterically hindered reagents: Using bulky reagents that preferentially react with the more accessible primary alcohol.
-
Stoichiometric control: Using a slight deficiency of the reagent may favor reaction at the more reactive primary hydroxyl group.
-
Catalytic methods: Certain catalysts can direct the reaction to the primary position. For instance, in tosylation reactions, organotin catalysts have been shown to promote regioselective mono-tosylation of diols.[1][2]
Q3: What are the common challenges when working with this compound?
A3: Common challenges include:
-
Low reaction yields: This can be due to incomplete reactions, side reactions, or difficult purification.
-
Formation of byproducts: Di-substituted products are common when mono-substitution is desired. Elimination reactions can also occur, particularly in Williamson ether synthesis.
-
Difficult purification: The polarity of the starting material and products can make separation challenging.
Troubleshooting Guides
Low Yield in Tosylation Reactions
Problem: The tosylation of this compound is resulting in a low yield of the desired mono-tosylated product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for decomposition. - Use a more reactive tosylating agent, such as tosyl chloride (TsCl) or p-toluenesulfonic anhydride (Ts₂O). |
| Base is not optimal | - Use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl produced when using TsCl. - For increased reactivity, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can be employed.[2] |
| Side reactions | - Over-tosylation leading to the di-tosylated product can be minimized by using 1.0-1.1 equivalents of the tosylating agent. - The formation of an epoxide via intramolecular cyclization can occur if the reaction is performed under basic conditions after mono-tosylation. Use of a non-nucleophilic base and controlled temperature can mitigate this. |
| Difficult workup and purification | - Ensure complete quenching of the reaction. - Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the product from starting material and byproducts. |
Undesired Byproducts in Williamson Ether Synthesis
Problem: Attempting a Williamson ether synthesis with the mono-anion of this compound results in low yield of the desired ether and formation of significant byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formation of di-ether | - Carefully control the stoichiometry of the base (e.g., NaH) to favor the formation of the mono-alkoxide. - Add the alkyl halide slowly to the reaction mixture. |
| Elimination (E2) side reaction | - This is more likely with secondary and tertiary alkyl halides. Whenever possible, use a primary alkyl halide as the electrophile. - Use a less sterically hindered alkoxide if the synthesis allows. |
| Low reactivity | - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide. - The addition of a catalytic amount of sodium or potassium iodide can increase the rate of reaction with alkyl chlorides or bromides through the Finkelstein reaction. |
Experimental Protocols
Protocol 1: Regioselective Mono-tosylation of a Diol (Analogous System)
This protocol describes the general principles for regioselective mono-tosylation of a diol using a catalytic amount of an organotin compound. While not specific to this compound, the principles can be adapted.
Materials:
-
Diol (e.g., this compound)
-
Dibutyltin oxide (Bu₂SnO) or a generic tin acetal
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Toluene
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol in toluene, add a catalytic amount of dibutyltin oxide (e.g., 0.1 mol%).
-
Stir the mixture at room temperature for 1 hour.
-
Add the base (e.g., DIPEA, 1.2 equivalents) and stir for 5 minutes.
-
Add tosyl chloride (1.05 equivalents) and continue stirring at room temperature for 16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding 1N HCl and stir vigorously.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Mono-tosylation of an Analogous Diol[1]:
| Entry | Bu₂SnO (mol%) | TsCl (eq.) | Base (eq.) | Solvent | Selectivity (mono:di) |
| 1 | 0.1 | 1.05 | DIPEA (1.2) | Toluene | >99:1 |
| 2 | 0.1 | 1.05 | TEA (1.2) | Toluene | 96:4 |
Protocol 2: Lipase-Catalyzed Regioselective Acylation of 3-O-Benzyl-sn-glycerol
This protocol describes the enzymatic acylation of the primary hydroxyl group of 3-O-benzyl-sn-glycerol.
Materials:
-
3-O-Benzyl-sn-glycerol
-
Activated drug as an acetoxime ester (e.g., (S)-ibuprofen acetoxime)
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Anhydrous solvent (e.g., toluene or THF)
-
Boric acid-impregnated silica gel for purification
Procedure:
-
Dissolve 3-O-benzyl-sn-glycerol and the activated drug in the anhydrous solvent.
-
Add immobilized CAL-B to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography using boric acid-impregnated silica gel to prevent acyl migration.
Reported Yield[3]:
-
The reaction of 3-O-benzyl-sn-glycerol with (S)-ibuprofen acetoxime using CAL-B yielded the corresponding (S,S')-diastereomer in 92% yield.[3]
Visualizations
Caption: Workflow for regioselective mono-tosylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 2. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 3. Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-(+)-3-Benzyloxy-1,2-propanediol Derivatives
Welcome to the technical support center for the purification of (R)-(+)-3-Benzyloxy-1,2-propanediol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during column chromatography purification of these polar compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is sticking to the baseline of the silica gel column and won't elute, even with highly polar solvents like 100% ethyl acetate. What should I do?
A1: This is a common issue due to the high polarity of the diol functional groups, which leads to strong adsorption onto the acidic silica gel stationary phase. Here are several strategies to address this:
-
Increase Solvent Polarity Further: A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective for eluting very polar compounds. Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase the concentration.
-
Use a Solvent System with Additives: For compounds with acidic or basic functionalities, or to mitigate the acidity of silica gel, consider adding a small amount of a modifier to your eluent. For potentially acidic impurities or to improve peak shape, a small amount of acetic acid can be beneficial. Conversely, if your compound is sensitive to acid, you can use a solvent system containing a small percentage of triethylamine (e.g., 0.5-1%) to neutralize the silica gel.
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider an alternative stationary phase.
-
Diol-functionalized silica gel: This stationary phase has a neutral surface and interacts with polar compounds through milder hydrogen bonding, which can facilitate elution.
-
Neutral or Basic Alumina: Alumina can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be a highly effective alternative.
-
Q2: I'm seeing poor separation between my desired product and impurities. My TLC shows distinct spots, but they co-elute from the column. What's going on?
A2: This can happen for a few reasons. First, ensure your compound is stable on silica gel. Some compounds can degrade during the longer exposure to the stationary phase in a column compared to a quick TLC plate. You can check for stability by running a 2D TLC.
If the compound is stable, the issue is likely with the separation resolution on the column. Here's how to improve it:
-
Optimize Your Eluent System: The ideal Rf value for the target compound on a TLC plate for good column separation is between 0.2 and 0.4. If your Rf is too high, the compound will elute too quickly, leading to poor separation. Decrease the polarity of your eluent. For example, if you are using 50% ethyl acetate in hexanes, try 30% or 40%.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will hold back the more polar compounds and allow the less polar ones to elute first, improving separation.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the interaction time with the stationary phase, which can improve resolution.
Q3: My compound is not very soluble in the non-polar solvents required for good separation. How can I load it onto the column without it precipitating?
A3: This is a common challenge with polar compounds. The best approach is "dry loading":
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., methanol, acetone, or DCM).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column. This ensures that your compound is introduced to the column in a concentrated band, leading to better separation.
Q4: My purified fractions show evidence of a new, unexpected compound. Could my starting material be decomposing on the column?
A4: Yes, decomposition on silica gel is possible, especially for acid-sensitive compounds. The benzyl ether linkage in your compound is generally stable, but other functional groups in your derivative might not be.
-
Test for Stability: Spot your pure compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots, your compound is likely decomposing on the silica.
-
Deactivate the Silica Gel: As mentioned in Q1, you can pre-treat the column by flushing it with a solvent system containing 1-2% triethylamine to neutralize the acidic sites on the silica gel before loading your compound.
-
Switch to a Neutral Stationary Phase: Using neutral alumina is a good alternative to avoid acid-catalyzed decomposition.
Data Presentation
The following table summarizes typical chromatographic conditions for this compound and related glycerol derivatives. Note that optimal conditions can vary based on the specific derivative and impurities present.
| Compound/Derivative | Stationary Phase | Eluent System (v/v) | Typical Rf |
| Mono-benzyl glycerol ether | Silica Gel | Hexane / Ethyl Acetate | 0.2-0.4 (in ~40-60% EtOAc) |
| Di-acylated benzyl glycerol | Silica Gel | Hexane / 2-Propanol (90:10) | Not specified |
| Feruloylated Glycerol | Silica Gel | Hexane / Acetone (Gradient 0-80% Acetone) | Not specified |
| General Polar Diols | Silica Gel | Ethyl Acetate / Hexanes (e.g., 70:30) | ~0.2-0.4 |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography.
1. Selection of Solvent System via TLC:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., start with 30% ethyl acetate in hexanes and increase the ethyl acetate percentage).
-
Visualize the plate under UV light and/or by staining (e.g., potassium permanganate stain for diols).
-
The optimal eluent system is one that provides good separation between the desired product and impurities, with an Rf value for the product between 0.2 and 0.4.
2. Column Packing:
-
Select a glass column of appropriate size (a general rule is to use 50-100g of silica gel for every 1g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading (Recommended for polar compounds): Follow the procedure described in FAQ Q3.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or house air) to push the solvent through the column (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes or flasks).
-
Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Confirm the purity and identity of the product using analytical techniques such as NMR, and mass spectrometry.
Mandatory Visualization
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: General experimental workflow for column chromatography purification.
Technical Support Center: Tosylation of 3-Benzyloxy-1,2-propanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the common side products and issues encountered during the tosylation of 3-benzyloxy-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of tosylating 3-benzyloxy-1,2-propanediol?
The primary goal is typically to achieve regioselective monotosylation at the primary hydroxyl group. This converts the primary alcohol into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions at that specific position while leaving the secondary hydroxyl group available for other transformations.[1] This control is crucial in multi-step syntheses of complex molecules and pharmaceuticals.[1]
Q2: What are the most common side products observed in the tosylation of 3-benzyloxy-1,2-propanediol?
The most common side products include:
-
Di-tosylated product: Formation of 3-benzyloxy-1,2-bis(tosyloxy)propane.
-
Unreacted 3-benzyloxy-1,2-propanediol: Incomplete reaction leading to leftover starting material.
-
p-Toluenesulfonic acid: Formed from the hydrolysis of tosyl chloride by trace amounts of water.
-
Pyridinium tosylate: The salt formed between the pyridine base and p-toluenesulfonyl chloride.
-
Intramolecular cyclization product: Formation of (S)-2-((benzyloxy)methyl)oxirane (an epoxide) if a base is used that can deprotonate the secondary alcohol.[1]
-
Chlorinated side product: In some cases, the chloride ion from tosyl chloride can displace the newly formed tosylate, although this is less common under standard tosylation conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to resolve the starting diol, the desired monotosylate, and the di-tosylated byproduct. The disappearance of the starting material and the appearance of the product spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired monotosylate | - Incomplete reaction. - Formation of significant amounts of side products. - Suboptimal reaction temperature. | - Increase the reaction time and monitor by TLC until the starting material is consumed. - Carefully control the stoichiometry of tosyl chloride (use a slight excess, e.g., 1.05-1.1 equivalents). - Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.[1] |
| Formation of a significant amount of di-tosylated product | - Excess tosyl chloride was used. - The reaction temperature was too high. | - Use a carefully controlled amount of tosyl chloride (no more than 1.1 equivalents). - Maintain a low reaction temperature (0 °C).[1] |
| Presence of unreacted starting material | - Insufficient tosyl chloride. - Deactivation of tosyl chloride by moisture. | - Use a slight excess of tosyl chloride (1.05-1.1 equivalents). - Ensure all glassware is oven-dried and that anhydrous solvents are used. |
| Formation of the cyclized epoxide byproduct | - Use of a strong base that deprotonates the secondary alcohol, leading to intramolecular attack. | - Use a milder base like pyridine, which primarily acts as a scavenger for the HCl byproduct.[1] |
| Difficult purification of the final product | - Presence of multiple, closely related side products. - Oily nature of the product. | - Optimize the reaction conditions to minimize side product formation. - Utilize column chromatography on silica gel with a carefully selected eluent system for purification. A typical purification involves washing the crude product with 1M H2SO4 and saturated NaHCO3 solution before chromatography.[1] |
Experimental Protocol: Selective Monotosylation of 3-Benzyloxy-1,2-propanediol
This protocol is a general guideline for the selective monotosylation of the primary hydroxyl group of 3-benzyloxy-1,2-propanediol.
Materials:
-
3-Benzyloxy-1,2-propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-benzyloxy-1,2-propanediol (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05-1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, water, saturated aqueous NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Reaction pathway for the tosylation of 3-benzyloxy-1,2-propanediol.
Caption: Troubleshooting workflow for the tosylation of 3-benzyloxy-1,2-propanediol.
References
Technical Support Center: Stereoselectivity with (R)-3-benzyloxy-1,2-propanediol
Welcome to the technical support center for stereoselective synthesis using (R)-3-benzyloxy-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during stereoselective reactions involving this chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is (R)-3-benzyloxy-1,2-propanediol and what are its primary applications in stereoselective synthesis?
(R)-3-benzyloxy-1,2-propanediol is a chiral building block commonly used in the synthesis of complex organic molecules, particularly pharmaceuticals. Its key feature is the presence of a defined stereocenter and two hydroxyl groups, which can be used to direct the stereochemical outcome of a reaction. It is often employed as a chiral auxiliary, a chiral ligand for metal catalysts, or a starting material for the synthesis of more complex chiral molecules.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the common factors that could be responsible?
Low enantiomeric excess is a frequent challenge in stereoselective synthesis. Several factors can contribute to this issue:
-
Purity of (R)-3-benzyloxy-1,2-propanediol: Ensure the enantiomeric purity of your starting material. Any contamination with the (S)-enantiomer will directly reduce the maximum achievable ee.
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting stereoselectivity.
-
Catalyst/Reagent Purity: Impurities in catalysts or reagents can interfere with the desired stereoselective pathway.
-
Reaction Kinetics: If the reaction is too fast or not allowed to reach equilibrium, it may result in a lower ee.
Q3: How do protecting groups on the diol moiety of (R)-3-benzyloxy-1,2-propanediol affect stereoselectivity?
Protecting groups on the two hydroxyl groups can have a profound impact on the stereochemical outcome of a reaction. They can influence the steric environment around the chiral center and may also have electronic effects. For instance, bulky protecting groups can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. The choice of protecting group can be a powerful tool to control diastereoselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
If you are experiencing lower than expected enantiomeric excess, follow this troubleshooting guide:
1. Verify Starting Material Purity:
-
Confirm the enantiomeric purity of your batch of (R)-3-benzyloxy-1,2-propanediol using chiral HPLC or GC.
2. Optimize Reaction Temperature:
-
Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. A temperature screening experiment is recommended.
3. Screen Different Solvents:
-
The choice of solvent can significantly impact stereoselectivity. Solvents with different polarities and coordinating abilities should be screened.
4. Check Reagent and Catalyst Quality:
-
Ensure all reagents and catalysts are of high purity and are properly stored. Traces of water or other impurities can be detrimental.
5. Adjust Reaction Time and Concentration:
-
Monitor the reaction progress over time to ensure it has reached completion. In some cases, a longer reaction time at a lower temperature can improve ee. Dilute conditions can sometimes favor the desired stereoisomer.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A stepwise guide to troubleshooting low enantiomeric excess.
Issue 2: Unexpected Diastereomer Formation
The formation of an undesired diastereomer can often be attributed to the steric and electronic environment of the chiral center.
1. Modify Protecting Groups:
-
The size and nature of the protecting groups on the diol can significantly influence which face of the molecule is more accessible to incoming reagents. Consider using a bulkier or a more rigid protecting group to enhance facial shielding.
2. Change the Chiral Auxiliary:
-
If possible, consider derivatives of (R)-3-benzyloxy-1,2-propanediol with different substituents to alter the steric and electronic properties of the chiral environment.
3. Re-evaluate the Reaction Mechanism:
-
A thorough understanding of the reaction mechanism can provide insights into the factors controlling diastereoselectivity. Consider if a different mechanistic pathway could be favored under your reaction conditions.
Data Presentation
The following tables summarize how different experimental parameters can influence stereoselectivity.
Table 1: Influence of Protecting Groups on Diastereoselectivity in Glycosylation Reactions
| Entry | Donor Protecting Group at C-2 | Acceptor | Solvent | Temperature (°C) | α:β Ratio |
| 1 | Benzyl (Bn) | Simple Alcohol | CH₂Cl₂ | -20 | 1:1 |
| 2 | tert-Butyldimethylsilyl (TBDMS) | Simple Alcohol | CH₂Cl₂ | -20 | 1:5 |
| 3 | Pivaloyl (Piv) | Complex Alcohol | Toluene | 0 | >20:1 |
| 4 | Phthalimido (Phth) | Complex Alcohol | CH₂Cl₂ | 25 | 1:>20 |
This table illustrates how the choice of protecting group can dramatically alter the diastereomeric ratio in glycosylation reactions, a common application of chiral diols.
Table 2: General Effect of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Increased Enantioselectivity | Rationale |
| Temperature | Lowering the temperature | Increases the energy difference between diastereomeric transition states. |
| Solvent | Non-polar, non-coordinating solvents often improve selectivity | Minimizes interference with the chiral complex and can enhance favorable non-covalent interactions. |
| Catalyst Loading | Optimization is key | Sufficient catalyst is needed for the chiral pathway to dominate over any background non-selective reaction. |
| Purity of Reagents | Higher purity | Impurities can act as catalyst poisons or promote side reactions. |
Experimental Protocols
Protocol 1: Enantioselective Reduction of a Prochiral Ketone
This protocol describes a general procedure for the enantioselective reduction of a ketone using a catalyst derived from (R)-3-benzyloxy-1,2-propanediol.
1. Catalyst Preparation:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve (R)-3-benzyloxy-1,2-propanediol (1.1 eq) in anhydrous toluene.
-
Add a suitable metal precursor (e.g., Ti(OiPr)₄, 1.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst.
2. Reduction Reaction:
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 eq) in anhydrous toluene.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the pre-formed chiral catalyst solution dropwise.
-
Add a reducing agent (e.g., borane dimethyl sulfide complex, 1.5 eq) slowly to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
3. Work-up and Analysis:
-
Once the reaction is complete, quench it by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.
Reaction Pathway for Enantioselective Ketone Reduction
Technical Support Center: Optimization of Reaction Conditions for Glycerol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of glycerol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude glycerol from biodiesel production, and how can they affect my reaction?
Crude glycerol, a primary byproduct of biodiesel production, typically contains various impurities that can interfere with subsequent chemical transformations. The most common contaminants include water, methanol, salts (e.g., NaCl), and residual soaps or fatty acids.[1][2][3] These impurities can deactivate catalysts, lead to unwanted side reactions, and complicate the purification of the final product.[1][2][4] For instance, water can be detrimental to catalysts and can shift the equilibrium of reversible reactions, such as in the formation of solketal.[4][5][6]
Q2: How can I effectively purify crude glycerol before using it as a reactant?
A multi-step purification strategy is often necessary to achieve high-purity glycerol suitable for synthesis.[7] Common purification techniques include:
-
Chemical Pre-treatment: Acidification (using acids like phosphoric or sulfuric acid) to convert soaps into free fatty acids, followed by neutralization.[1][7][8]
-
Methanol Removal: Evaporation or distillation to remove residual methanol.[1][3]
-
Vacuum Distillation: An effective method for separating glycerol from non-volatile impurities, although it can be energy-intensive.[1][3]
-
Ion Exchange: Used to remove salts, but it can be less economical for glycerol with high salt content.[1][7]
-
Activated Carbon Treatment: Employed to remove color and other organic impurities.[3][7]
Q3: What are the key parameters to consider when optimizing the synthesis of solketal from glycerol and acetone?
The synthesis of solketal (a glycerol formal) is an acid-catalyzed ketalization reaction. Key parameters for optimization include:
-
Catalyst Selection: Heterogeneous acid catalysts like zeolites (especially beta zeolites), acidic resins (e.g., Amberlyst-15), and montmorillonite are commonly used.[5] Beta zeolites have shown high conversion rates.[5]
-
Reaction Temperature: Higher temperatures can increase the reaction rate, but excessively high temperatures may lead to side reactions.[9]
-
Glycerol to Acetone Molar Ratio: Using an excess of acetone can shift the reaction equilibrium towards the product side, increasing glycerol conversion.[5]
-
Water Removal: The reaction produces water as a byproduct, which can limit the conversion due to the reversible nature of the reaction.[5][6] Techniques like using a Dean-Stark apparatus can be employed to remove water during the reaction.[10]
-
Catalyst Loading: The amount of catalyst used will influence the reaction rate.[2]
Q4: In glycerol esterification, how can I control the selectivity towards mono-, di-, or tri-esters?
Controlling the selectivity in glycerol esterification (e.g., with acetic acid to form acetins) is crucial and depends on several factors:
-
Reactant Molar Ratio: A higher molar ratio of acetic acid to glycerol generally favors the formation of higher esters like di- and triacetin (DAG and TAG).[11]
-
Reaction Temperature and Time: These parameters can be adjusted to control the extent of the reaction. For instance, longer reaction times and higher temperatures can lead to higher degrees of esterification.[11][12]
-
Catalyst Choice: The type and acidity of the catalyst can influence selectivity. For example, sulfated alumina has been shown to be active for producing higher esters.[11]
-
Water Removal: As with other equilibrium-limited reactions, removing the water byproduct will drive the reaction towards the formation of more esterified products.
Troubleshooting Guides
Issue 1: Low Glycerol Conversion in Acetalization/Ketalization Reactions (e.g., Solketal Synthesis)
Possible Causes & Solutions
-
Cause: Catalyst Deactivation by Water.
-
Cause: Thermodynamic Equilibrium Limitation.
-
Solution: Increase the molar ratio of the ketone/aldehyde (e.g., acetone) to glycerol to shift the equilibrium towards the products.[5]
-
-
Cause: Insufficient Catalyst Activity.
-
Solution: Verify the activity of your catalyst. If using a reusable heterogeneous catalyst, consider regeneration. If the catalyst has small pores, it might hinder the reaction; opt for a catalyst with a more suitable pore size.[5]
-
Issue 2: Poor Selectivity and Formation of Byproducts in Etherification Reactions
Possible Causes & Solutions
-
Cause: Undesired Side Reactions.
-
Cause: Catalyst Type.
-
Cause: Reactant Ratio.
-
Solution: Adjust the molar ratio of glycerol to the etherifying agent (e.g., alcohol or olefin). This can influence the distribution of mono-, di-, and tri-ethers.[9]
-
Issue 3: Inconsistent Results in Experiments with Glycerol Derivatives
Possible Causes & Solutions
-
Cause: Reagent Integrity and Preparation.
-
Cause: Experimental Conditions.
-
Solution: For cell-based assays, ensure cell health and consistent plating density. The concentration of the glycerol derivative can also be critical, as the dose-response might be narrow.[15]
-
Quantitative Data Summary
Table 1: Optimization of Glycerol Acetylation
| Catalyst | Acetic Acid/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Combined DAG & TAG Selectivity (%) | Reference |
| 2 M SO₄²⁻/γ-Al₂O₃ | 12:1 | 95 | 5 | 100 | 77.4 | [11] |
| 2 M SO₄²⁻/γ-Al₂O₃ | 12:1 | 108.8 | - | 100 | 76.1 | [11] |
| Amberlyst-15 | 9:1 | 110 | 5 | 97 | ~40 (TAG only) | [11] |
| Sulfonic-acid-functionalized mesostructured materials | 9:1 | 125 | 4 | 90 | 85 | [11] |
DAG: Diacetin (Glycerol Diacetate), TAG: Triacetin (Glycerol Triacetate)
Table 2: Optimization of Glycerol Esterification with Oleic Acid
| Catalyst | OA/Glycerol Molar Ratio | Temperature (°C) | Time (h) | OA Conversion (%) | Combined GMO & GDO Selectivity (%) | Reference |
| ZrO₂-SiO₂-Me&Et-PhSO₃H | 1:1 | 160 | 4 | 80 | 94.8 | [12] |
OA: Oleic Acid, GMO: Glycerol Mono-oleate, GDO: Glycerol Di-oleate
Table 3: Glycerolysis of Methyl Oleate
| Catalyst | Glycerol/Methyl Oleate Molar Ratio | Temperature (K) | Time (h) | Monoglyceride Yield (%) | Reference |
| MgO | 2-6 | 493-523 | 2 | up to 77 | [16] |
Experimental Protocols
Protocol 1: Synthesis of Solketal using a Heterogeneous Acid Catalyst
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a condenser, and a heating mantle. For reactions sensitive to water, a Dean-Stark apparatus can be placed between the flask and the condenser.
-
Reactant Charging: Charge the reactor with glycerol and a molar excess of acetone (e.g., a 1:5 molar ratio of glycerol to acetone).[10]
-
Catalyst Addition: Add the heterogeneous acid catalyst (e.g., 10 wt% Amberlyst-46 relative to glycerol).[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques like Gas Chromatography (GC).
-
Work-up: After the reaction reaches completion or the desired conversion, cool the mixture to room temperature. Separate the heterogeneous catalyst by filtration.
-
Purification: Remove the excess acetone and the water byproduct under reduced pressure using a rotary evaporator. The resulting crude solketal can be further purified by vacuum distillation.
Protocol 2: Purification of Crude Glycerol via Acidification and Extraction
-
Acidification: In a suitable vessel, treat the crude glycerol with an acid (e.g., phosphoric acid) to adjust the pH to approximately 2.[8] This step converts soaps into free fatty acids.
-
Phase Separation: Stir the mixture for about an hour and then allow it to settle. The free fatty acids will form a separate upper layer, which can be removed by decantation.[8]
-
Filtration: Filter the glycerol phase to remove any precipitated salts.[8]
-
Solvent Extraction: To remove soluble organic impurities, perform a liquid-liquid extraction with a non-polar solvent like hexane (e.g., a 1:1 weight ratio of glycerol to hexane).[17] Stir for 30 minutes and then allow the phases to separate in a separatory funnel.[17]
-
Solvent Removal: Collect the lower glycerol phase and heat it gently (e.g., to 70°C) to remove any residual hexane.[17]
-
Decolorization: Add activated carbon (e.g., 0.05:1 weight ratio to glycerol) and stir for several hours to decolorize the glycerol.[17]
-
Final Filtration: Filter the mixture to remove the activated carbon, yielding purified glycerol.
Visualizations
Caption: Experimental workflow for solketal synthesis.
Caption: Troubleshooting low glycerol conversion.
References
- 1. magellanium.com [magellanium.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Progress, prospect and challenges in glycerol purification process | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. pubs.acs.org [pubs.acs.org]
Removing benzyl protecting group from propanediol backbone
This guide provides troubleshooting advice and frequently asked questions for researchers removing benzyl (Bn) protecting groups from propanediol backbones and related polyol structures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing a benzyl protecting group from an alcohol like propanediol?
The most prevalent and generally mildest method is catalytic hydrogenolysis.[1] This technique typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the benzyl ether bond, yielding the free alcohol and toluene as a byproduct.[2] Transfer hydrogenation, using hydrogen donors like formic acid, ammonium formate, or 1,4-cyclohexadiene, is also a widely used variation.[3]
Q2: My molecule contains other reducible functional groups (e.g., alkenes, alkynes, azides). Can I still use catalytic hydrogenation?
Using catalytic hydrogenation in the presence of other reducible groups can lead to undesired side reactions.[2] In such cases, you should consider:
-
Catalyst Inhibition: Certain additives, like pyridine or ammonia, can selectively poison the catalyst to suppress benzyl ether cleavage while allowing the reduction of other groups like azides.[2][4]
-
Orthogonal Methods: Alternative deprotection strategies that do not rely on reduction are preferable. These include oxidative cleavage or Lewis acid-mediated deprotection.[2][5][6]
Q3: What are the main alternatives to catalytic hydrogenation for benzyl ether cleavage?
If catalytic hydrogenation is not suitable for your substrate, several other methods can be employed:
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃), boron trichloride (BCl₃), or tin(IV) chloride (SnCl₄) can cleave benzyl ethers.[5][7][8] This method is often used for acid-stable substrates.
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can effectively remove benzyl groups but are harsh and have limited functional group compatibility.[6][9][10]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for activated benzyl ethers like p-methoxybenzyl (PMB) ethers.[2][11] Recent methods have shown that standard benzyl ethers can also be cleaved oxidatively using DDQ with photoirradiation.[2][12][13]
Troubleshooting Guide for Catalytic Hydrogenolysis
This section addresses the most common issues encountered during the debenzylation of diols via catalytic hydrogenation (Pd/C, H₂).
Issue 1: The reaction is very slow, incomplete, or has stalled.
This is the most frequently reported problem.[14] Incomplete reactions often result in a mixture of partially deprotected products visible on a TLC plate.[14]
| Potential Cause | Recommended Solution | Rationale |
| Poor Catalyst Activity | 1. Use a fresh batch of Pd/C catalyst. 2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[14][15] | Catalysts can lose activity over time or through improper storage. Pearlman's catalyst is generally more active for hydrogenolysis reactions.[14] |
| Catalyst Poisoning | 1. Purify the starting material thoroughly to remove trace impurities. 2. Use high-purity, degassed solvents. 3. Acid-wash all glassware before use. | Impurities, especially sulfur or nitrogen-containing compounds, can irreversibly poison the palladium catalyst, halting the reaction.[14][16] |
| Poor Solubility | 1. Change the solvent system. Common choices include MeOH, EtOH, THF, EtOAc, or mixtures (e.g., THF/MeOH/H₂O).[1][14] 2. For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can improve solubility and prevent catalyst inhibition.[15] | The starting material (fully benzylated) is nonpolar, while the final product (diol) is very polar. A solvent system that can solubilize both is critical for the reaction to proceed to completion.[14] |
| Insufficient Reaction Conditions | 1. Increase hydrogen pressure using a Parr apparatus or similar high-pressure system.[14] 2. Increase the reaction temperature (e.g., to 40-50 °C).[14] 3. Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[14] | For some substrates, atmospheric pressure and room temperature are insufficient to drive the reaction. Increasing pressure, temperature, and catalyst amount can significantly accelerate the rate.[14] |
Issue 2: I am observing side reactions and low yield of the desired propanediol.
| Potential Cause | Recommended Solution | Rationale |
| Over-reduction | 1. Carefully monitor the reaction by TLC or LC-MS and stop it immediately upon consumption of the starting material. 2. Use a milder hydrogen source via transfer hydrogenation (e.g., 1,4-cyclohexadiene or ammonium formate).[15] | If other sensitive functional groups are present, they may be reduced under the reaction conditions. Transfer hydrogenation is often a gentler alternative to using hydrogen gas.[17][15] |
| Ring Hydrogenation | 1. Ensure a palladium catalyst (Pd/C or Pd(OH)₂/C) is used. 2. Avoid more aggressive hydrogenation catalysts like Platinum (Pt) or Rhodium (Rh) unless aromatic ring reduction is desired. | While palladium catalysts are generally selective for benzyl ether cleavage, more reactive catalysts can lead to the undesired reduction of the aromatic ring of the protecting group.[8] |
| Acid-Catalyzed Side Reactions | 1. If an acidic co-solvent is used, perform a careful screen to find the optimal acid and concentration. 2. Consider alternative methods if the substrate is highly acid-sensitive. | While adding acid can accelerate debenzylation, it can also catalyze side reactions like rearrangement or elimination, especially with sensitive substrates.[18] |
Experimental Protocols
Protocol 1: General Catalytic Hydrogenolysis using H₂ Gas
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the benzyl-protected propanediol (1.0 eq) in an appropriate solvent (e.g., Ethanol, Methanol, or THF, ~0.1 M concentration).[1]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The typical catalyst loading is 10% by weight relative to the starting material.
-
Hydrogenation: Securely seal the flask. Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized cylinder. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[16]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for simple substrates).[16]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like Nitrogen or Argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the pad with the reaction solvent to recover all the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
-
Preparation: Dissolve the benzyl-protected propanediol (1.0 eq) in Methanol or Ethanol (~0.1 M).
-
Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the starting material).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1. The excess ammonium formate and its byproducts are typically removed during filtration and purification.
Visualizations
Experimental Workflow
Caption: General workflow for benzyl group deprotection via catalytic hydrogenation.
Troubleshooting Decision Pathway
Caption: Decision tree for troubleshooting incomplete benzyl deprotection reactions.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Benzyl group - Wikipedia [en.wikipedia.org]
- 12. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 18. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Chiral Diol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during chemical reactions involving chiral diols. Maintaining the stereochemical purity of these valuable compounds is paramount for their application in pharmaceuticals and fine chemicals.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral diols?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For chiral drugs and intermediates, this is a significant issue because different enantiomers can have vastly different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, preventing racemization is crucial to ensure the safety and efficacy of the final product.[1][2]
Q2: What are the common chemical mechanisms that lead to racemization in reactions with chiral diols?
A2: Racemization typically occurs when a chiral center is temporarily converted into a planar, achiral intermediate. The two primary pathways are:
-
Acid-Catalyzed Racemization: In the presence of a strong acid, a hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of this group can generate a planar carbocation. Subsequent nucleophilic attack can occur from either face of the plane with equal probability, leading to a racemic mixture.[3]
-
Base-Catalyzed Racemization: If a chiral carbon is adjacent to a carbonyl group (e.g., in a hydroxy ketone intermediate), a strong base can abstract an alpha-proton to form a planar enolate. Reprotonation of this intermediate can happen on either side, resulting in racemization.[4] While less common for diols themselves, this is relevant for reactions of diol derivatives or intermediates.
Q3: How do reaction conditions like temperature, solvent, and pH affect racemization?
A3: Reaction conditions are critical for maintaining stereochemical integrity.
-
Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization, increasing its rate.[5] Performing reactions at lower or cryogenic temperatures is a common strategy to minimize this risk.
-
Solvent: Polar solvents can stabilize charged transition states or intermediates (like carbocations) that facilitate racemization.[5] It is often beneficial to screen various solvents to find an optimal balance between reactivity and stereochemical preservation.
-
pH: Both strongly acidic and strongly basic conditions can promote racemization through the mechanisms described above.[5] Maintaining a neutral or slightly basic/acidic pH using buffered solutions during reactions and work-ups is often essential.
Q4: Can protecting groups help prevent racemization?
A4: Yes, protecting groups are a cornerstone of stereoconservative synthesis. For 1,2- and 1,3-diols, converting them into cyclic acetals (like acetonides or benzylidene acetals) is a highly effective strategy.[6] This protection serves two main purposes:
-
It prevents the hydroxyl groups from participating in undesired side reactions.
-
By locking the diol into a rigid cyclic structure, it can sterically hinder access to adjacent chiral centers and prevent the formation of planar intermediates that lead to racemization. Acetal protecting groups are stable under basic and reductive conditions, which is advantageous for many synthetic steps.[6]
Q5: What is the most reliable method to determine if my chiral diol has racemized?
A5: The most common and accurate method for determining the enantiomeric excess (e.e.) of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).[2][5] This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to separate and elute at different times. Quantification of the peak areas allows for a precise calculation of the e.e.[5] Another method involves Nuclear Magnetic Resonance (NMR) spectroscopy after derivatizing the diol with a chiral agent to form diastereomers, which will have distinct NMR signals.[7][8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Loss of Enantiomeric Purity (Low e.e.) After a Reaction
You've performed a reaction (e.g., tosylation, substitution) on your enantiomerically pure chiral diol, but analysis of the product shows a significant decrease in enantiomeric excess.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate. Cryogenic conditions (e.g., -78 °C) are often effective.[5] Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions.[5] |
| Strongly Acidic or Basic Reagents | Use Milder Reagents: If using a base, switch to a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like triethylamine or DBU. For acidic conditions, consider using milder Lewis acids or buffered systems. |
| Inappropriate Solvent Choice | Screen Solvents: Test a range of solvents. Non-polar aprotic solvents (e.g., toluene, dichloromethane) are often less likely to promote racemization than polar protic or aprotic solvents. |
| Work-up and Purification Issues | Neutralize Promptly: After the reaction, neutralize the mixture immediately. Use buffered aqueous solutions (e.g., saturated NaHCO₃) for extractions if necessary. Use Neutral Chromatography Support: Standard silica gel is acidic and can cause racemization of sensitive compounds.[5] Use deactivated (neutral) silica gel or an alternative support like alumina. |
Problem 2: Unwanted Side Reactions at the Diol Hydroxyl Groups
You are trying to perform a reaction at another site in the molecule, but the diol's hydroxyl groups are interfering, leading to low yields and complex product mixtures.
| Potential Cause | Recommended Solution |
| Unprotected Hydroxyl Groups | Protect the Diol: Convert the 1,2- or 1,3-diol into a cyclic acetal (e.g., an acetonide using 2,2-dimethoxypropane or a benzylidene acetal using benzaldehyde).[6] This is one of the most robust methods for diol protection.[6] |
| Incorrect Choice of Protecting Group | Evaluate Stability: Ensure the chosen protecting group is stable to the subsequent reaction conditions. Acetonides are stable to bases but are cleaved by acids.[6] Silyl ethers offer a different stability profile and can be removed with fluoride sources. |
Data Presentation: Achieving High Enantiomeric Purity in Chiral Diol Synthesis
Preventing racemization starts with a highly enantiopure material. The following table presents data from various asymmetric synthesis methods designed to produce chiral diols with high enantiomeric purity, demonstrating the effectiveness of well-chosen catalytic systems.
| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Asymmetric Aldol Reaction | Cyclohexanone & p-Nitrobenzaldehyde | Proline-derivative (3g) + Cu(OTf)₂ | 99 | 98 |
| Asymmetric Reduction | Chiral Keto Alcohol | CBS-Oxazaborolidine | >95 | >99 |
| Asymmetric Dihydroxylation | Ethyl diketoester | Pichia methanolica Reductase | 98 | 99 |
| Asymmetric Reduction | Ketoester | KRED1001 / Glucose Dehydrogenase | 82 | >99.5 |
| Asymmetric Reduction | Ketone | Recombinant E. coli | 99.3 | 99.9 |
Data compiled from references[5][9]. This table illustrates that with optimized, stereoselective methods, it is possible to synthesize chiral diols and their precursors with exceptionally high enantiomeric purity, providing a high-quality starting point for subsequent transformations.
Mandatory Visualizations
Mechanisms of Racemization
References
- 1. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerization and racemization of some chiral drugs in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 7. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reactions of (R)-(+)-3-Benzyloxy-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions during the chemical synthesis and modification of (R)-(+)-3-Benzyloxy-1,2-propanediol.
Troubleshooting Guide
Issue: Incomplete Benzylation of this compound
An incomplete reaction during the benzylation of this compound, a common step in the synthesis of various chiral building blocks, can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving this issue. The primary reaction is a Williamson ether synthesis, where an alkoxide formed from the diol reacts with a benzyl halide.
Question: My benzylation reaction of this compound is not going to completion. What are the possible causes and how can I fix it?
Answer:
An incomplete benzylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step guide to troubleshoot this issue.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the this compound, benzyl halide (e.g., benzyl bromide), and solvent are pure and dry. Moisture can quench the strong base used for deprotonation.
-
Base Activity: Strong bases like sodium hydride (NaH) are crucial for the complete deprotonation of the diol. Use freshly opened or properly stored NaH. The activity of older batches can be significantly lower.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An insufficient amount of the base or the benzylating agent will lead to an incomplete reaction. It is common to use a slight excess of both the base and the benzyl halide.
2. Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-Dimethylformamide) and THF (Tetrahydrofuran) are generally preferred for Williamson ether synthesis as they solvate the cation, leaving a more reactive "naked" alkoxide.[1]
-
Temperature: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they can also promote side reactions like elimination. A typical temperature range for this type of reaction is between room temperature and 80°C. Optimization may be required to find the balance between reaction rate and selectivity.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time is a common cause of incomplete conversion.
3. Potential Side Reactions:
-
Elimination (E2) Reaction: The alkoxide is a strong base and can induce an elimination reaction on the benzyl halide, especially at higher temperatures, leading to the formation of stilbene.
-
Over-benzylation: If the goal is mono-benzylation of one of the free hydroxyl groups, using a large excess of the benzylating agent can lead to the formation of the di-benzylated product.
-
Steric Hindrance: While less of a concern with a primary benzyl halide, significant steric bulk on the diol or impurities can hinder the SN2 reaction pathway.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various reaction parameters on the conversion and selectivity of benzylation for glycerol, a structurally similar polyol. This data can provide valuable insights for optimizing the reaction of this compound.
| Parameter | Condition | Glycerol Conversion (%) | Mono-Benzyl Ether Selectivity (%) | Di-Benzyl Ether Selectivity (%) | Reference |
| Catalyst | 20% w/w Cs-DTP/K-10 | 48 | 76 | - | MDPI |
| Amberlyst-15 | <10 | - | - | MDPI | |
| 20% w/w DTP/K-10 | ~25 | ~80 | ~20 | MDPI | |
| Temperature | 130°C | ~35 | >80 | <20 | MDPI |
| 140°C | ~40 | ~78 | ~22 | MDPI | |
| 150°C | 48 | 76 | 24 | MDPI | |
| 160°C | ~49 | ~75 | ~25 | MDPI | |
| Glycerol:Benzyl Alcohol Molar Ratio | 1:1 | ~28 | ~85 | ~15 | MDPI |
| 1:2 | ~38 | ~80 | ~20 | MDPI | |
| 1:3 | 48 | 76 | 24 | MDPI | |
| 1:4 | ~55 | ~70 | ~30 | MDPI |
Note: The data presented is for the benzylation of glycerol and should be used as a guideline for optimizing the reaction of this compound.
Experimental Protocols
Protocol for Monobenzylation of this compound
This protocol outlines a general procedure for the selective monobenzylation of one of the hydroxyl groups of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF or THF to the flask to dissolve the diol.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Benzylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired monobenzylated product. A typical yield for a similar benzylation of 3-(Benzyloxy)propane-1,2-diol has been reported to be around 60.2%.
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity for monobenzylation over dibenzylation?
A1: To favor monobenzylation, you should use a controlled amount of the benzylating agent (benzyl bromide), typically around 1.0 to 1.1 equivalents. Adding the benzyl bromide slowly at a low temperature (e.g., 0°C) can also improve selectivity. Using a less reactive benzylating agent or a bulkier protecting group on one of the hydroxyls prior to benzylation are other strategies to achieve selective monobenzylation.
Q2: What are some alternative bases to sodium hydride?
A2: Other strong bases like potassium hydride (KH), sodium amide (NaNH₂), or lithium bis(trimethylsilyl)amide (LiHMDS) can be used. For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) are sometimes employed, though for aliphatic alcohols like the diol , a stronger base is generally required for complete deprotonation.[1]
Q3: My reaction is clean but the conversion is low. What should I try first?
A3: If the reaction is clean (i.e., minimal side products observed on TLC), low conversion is often due to insufficient reaction time, low temperature, or inactive reagents. First, try increasing the reaction time and monitor the progress closely. If that doesn't improve the yield, consider increasing the reaction temperature in small increments (e.g., 10°C). Finally, ensure your base and solvent are of high quality and anhydrous.
Q4: Can I use a different benzylating agent?
A4: Yes, other benzylating agents like benzyl chloride or benzyl tosylate can be used. Benzyl bromide is often preferred due to its higher reactivity. The choice of leaving group can influence the reaction rate, with the general trend being I > Br > Cl > OTs.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an incomplete benzylation reaction of this compound.
References
Stability of (R)-(+)-3-Benzyloxy-1,2-propanediol in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-(+)-3-Benzyloxy-1,2-propanediol in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the benzyl ether group in this compound under acidic conditions?
A1: The benzyl ether linkage in this compound is susceptible to cleavage under acidic conditions.[1] This reaction, known as debenzylation, is acid-catalyzed and results in the formation of glycerol and benzyl alcohol. The rate of this degradation is dependent on the acid concentration (pH), temperature, and reaction time. While generally stable under mildly acidic conditions, strong acidic conditions will lead to significant degradation.
Q2: What is the primary degradation pathway for this compound in an acidic environment?
A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the benzyl ether bond. The reaction proceeds via an SN1 mechanism. The ether oxygen is first protonated by the acid, making it a better leaving group. Subsequently, the C-O bond cleaves to form a stable benzyl carbocation and glycerol. The benzyl carbocation then reacts with water to yield benzyl alcohol.
Q3: Are there any potential side products from the acidic degradation of this compound?
A3: While the main products are glycerol and benzyl alcohol, under certain conditions, side reactions can occur. For instance, the benzyl carbocation intermediate could potentially react with another molecule of this compound or benzyl alcohol, leading to the formation of dibenzyl ether or other dimeric impurities.[2] Additionally, at high temperatures, further degradation or rearrangement of glycerol is possible.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of each species over time.
Troubleshooting Guide
Issue 1: I am observing unexpected rapid degradation of my compound in what I considered mild acidic conditions.
-
Question: Why is my this compound degrading faster than expected?
-
Answer:
-
Check the precise pH of your solution: Even a small deviation to a lower pH can significantly accelerate the hydrolysis of the benzyl ether.
-
Elevated Temperature: The rate of acid-catalyzed cleavage is highly sensitive to temperature. Ensure your experiment is conducted at the intended temperature and that there are no hotspots.
-
Presence of Catalytic Impurities: Certain metal ions or other acidic impurities in your reagents or solvents could be catalyzing the degradation. Use high-purity reagents and solvents.
-
Issue 2: My HPLC analysis shows multiple unexpected peaks after acidic treatment.
-
Question: What are the potential sources of these extra peaks in my chromatogram?
-
Answer:
-
Side Products: As mentioned in the FAQs, side reactions can lead to the formation of impurities like dibenzyl ether.
-
Further Degradation: The primary degradation products, particularly glycerol, might undergo further reactions or degradation under harsh acidic conditions and high temperatures.
-
Sample Matrix Effects: Components of your reaction mixture or sample diluent could be interacting with the degradation products or the HPLC column, leading to artifact peaks. Run appropriate controls, including a blank and a placebo (matrix without the active compound).
-
Issue 3: I am having difficulty achieving a good separation between the parent compound and its degradation products in my HPLC method.
-
Question: How can I improve the resolution of my HPLC method?
-
Answer:
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent and aqueous buffer. A gradient elution may be necessary to achieve a good separation of compounds with different polarities.
-
Change the Column: If optimizing the mobile phase is insufficient, consider using a different type of HPLC column (e.g., a different stationary phase or a column with a different particle size).
-
Adjust the pH of the Mobile Phase: The retention of both the parent compound and its degradation products can be sensitive to the pH of the mobile phase. Experiment with different pH values to improve separation.
-
Data Presentation
Table 1: Representative Degradation of this compound under Various Acidic Conditions
| pH | Temperature (°C) | Time (hours) | Degradation (%) |
| 1 | 25 | 24 | ~15-25 |
| 1 | 50 | 6 | ~30-45 |
| 1 | 80 | 2 | >90 |
| 3 | 25 | 72 | < 5 |
| 3 | 50 | 24 | ~10-15 |
| 5 | 80 | 24 | < 5 |
Disclaimer: This table provides estimated degradation percentages based on the general principles of benzyl ether stability in acidic conditions. Actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To intentionally degrade this compound under controlled acidic conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions for neutralization
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Volumetric flasks
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Stress:
-
Transfer a known volume of the stock solution to separate reaction vessels.
-
Add an equal volume of 1M HCl to one vessel and 0.1M HCl to another.
-
Incubate the samples at different temperatures (e.g., room temperature, 50°C, and 80°C).
-
-
Time Points: Withdraw aliquots from each reaction vessel at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Sample Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis and inject them into the HPLC system.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture without adding acid and analyze it at the same time points.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its acid-induced degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 15 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, glycerol, and benzyl alcohol of known concentrations.
-
System Suitability: Inject the standard solutions to ensure the system is operating correctly (check for peak shape, retention time, and resolution).
-
Sample Analysis: Inject the prepared samples from the forced degradation study.
-
Data Analysis: Identify and quantify the peaks corresponding to the parent compound and its degradation products by comparing their retention times with those of the standards. Calculate the percentage of degradation.
Mandatory Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for assessing the stability of the compound.
References
Managing hygroscopic nature of 3-benzyloxy-1,2-propanediol in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopic nature of 3-benzyloxy-1,2-propanediol in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 3-benzyloxy-1,2-propanediol and why is its hygroscopic nature a concern?
A1: 3-Benzyloxy-1,2-propanediol is a chiral building block widely used in the synthesis of pharmaceuticals, such as beta-blockers (e.g., propranolol) and antiviral nucleotide analogs.[1] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can act as an unwanted nucleophile, participate in side reactions, and ultimately affect the yield, purity, and stereochemical outcome of your reaction.
Q2: How can I minimize water absorption during storage and handling of 3-benzyloxy-1,2-propanediol?
A2: To minimize moisture uptake, 3-benzyloxy-1,2-propanediol should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator containing a suitable drying agent. When handling the reagent, it is best to work in a glovebox or under a dry inert gas stream. For weighing, consider using pre-filled reaction vials to avoid atmospheric exposure.
Q3: What are the potential consequences of using "wet" 3-benzyloxy-1,2-propanediol in a reaction?
A3: The presence of water can lead to several undesirable outcomes:
-
Reduced Yield: Water can compete with other nucleophiles in the reaction, leading to the formation of unwanted byproducts and a lower yield of the desired product.
-
Formation of Byproducts: In reactions involving epoxides, for instance, water can lead to the formation of diols as byproducts.[3]
-
Inaccurate Stoichiometry: The presence of absorbed water means the actual amount of 3-benzyloxy-1,2-propanediol is less than the weighed amount, leading to incorrect stoichiometric ratios of reactants.
-
Impact on Stereoselectivity: In chiral syntheses, the presence of water can interfere with the chiral environment created by catalysts or reagents, potentially leading to a lower enantiomeric excess (ee).
Q4: How can I determine the water content of my 3-benzyloxy-1,2-propanediol?
A4: The most accurate and widely used method for determining water content in hygroscopic substances is Karl Fischer titration.[4][5][6] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer methods are suitable, with the coulometric method being particularly sensitive for very low water content.[5]
Q5: What methods can be used to dry 3-benzyloxy-1,2-propanediol if it has absorbed water?
A5: Several methods can be employed to dry 3-benzyloxy-1,2-propanediol:
-
Azeotropic Distillation: This technique involves dissolving the diol in a solvent that forms a low-boiling azeotrope with water (e.g., toluene).[7][8] By distilling off the azeotrope, water is effectively removed.
-
Drying over a Desiccant: While less effective for significant amounts of water, storing the compound over a strong desiccant like phosphorus pentoxide in a vacuum desiccator can remove some absorbed moisture.
-
Fractional Distillation under Reduced Pressure: For larger quantities, fractional distillation under vacuum can be an effective purification and drying method.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Presence of water in 3-benzyloxy-1,2-propanediol. | 1. Determine the water content using Karl Fischer titration. 2. Dry the reagent using azeotropic distillation or by storing it over a strong desiccant under vacuum. 3. Handle the reagent under inert atmosphere. |
| Incorrect stoichiometry due to absorbed water. | 1. Accurately determine the water content. 2. Adjust the amount of 3-benzyloxy-1,2-propanediol used in the reaction to account for the water content. |
| Side reactions with water. | 1. Ensure all solvents and other reagents are rigorously dried. 2. Run the reaction under strictly anhydrous conditions (e.g., in a glovebox or using Schlenk techniques). |
Problem 2: Formation of Impurities, Especially Diol Byproducts in Epoxide Ring-Opening Reactions
| Possible Cause | Troubleshooting Steps |
| Water acting as a nucleophile. | 1. Rigorously dry 3-benzyloxy-1,2-propanediol and all other reaction components. 2. Use freshly distilled and dried solvents. 3. Perform the reaction under a scrupulously dry, inert atmosphere. |
| Incomplete reaction leading to workup with aqueous solutions. | 1. Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure completion before quenching with water. 2. If possible, use a non-aqueous workup procedure. |
Problem 3: Poor Stereoselectivity in Chiral Synthesis
| Possible Cause | Troubleshooting Steps |
| Interference of water with the chiral catalyst or reagent. | 1. Ensure all components of the reaction, including 3-benzyloxy-1,2-propanediol, are anhydrous. 2. Consider the use of molecular sieves in the reaction mixture to scavenge any trace amounts of water. |
| Change in reaction conditions due to the presence of water. | 1. Maintain strict control over the reaction environment to exclude moisture. 2. Re-evaluate and optimize the reaction conditions using rigorously dried reagents. |
Data Presentation
Table 1: Hygroscopicity of Various Polyols (for reference)
| Polyol | Water Absorption ( g/100g ) at 20°C and controlled relative humidity |
| Sorbitol | 74-91 |
| Mannitol | 74-91 |
| Maltitol | 74-91 |
| Erythritol | 74-91 |
Source: Zumbé et al. (2001) as cited in a research paper.[9]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately determine the percentage of water in a sample of 3-benzyloxy-1,2-propanediol.
Apparatus:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Dry syringe or weighing boat for sample introduction
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and conditioned with the Karl Fischer reagent.
-
Accurately weigh a sample of 3-benzyloxy-1,2-propanediol. The sample size will depend on the expected water content and the type of titrator used.
-
Quickly and carefully introduce the sample into the titration vessel, minimizing exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate and display the water content, typically as a percentage or in parts per million (ppm).
-
Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Drying of 3-benzyloxy-1,2-propanediol by Azeotropic Distillation
Objective: To remove absorbed water from 3-benzyloxy-1,2-propanediol.
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic removal of water
-
Condenser
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place the 3-benzyloxy-1,2-propanediol in a round-bottom flask.
-
Add a solvent that forms a low-boiling azeotrope with water, such as toluene. The amount of solvent should be sufficient to dissolve the diol and allow for efficient distillation.
-
Set up the Dean-Stark apparatus with a condenser.
-
Heat the mixture to reflux under an inert atmosphere. The water-toluene azeotrope will distill and collect in the side arm of the Dean-Stark trap.
-
Continue the distillation until no more water is collected in the trap.
-
Allow the apparatus to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the dried 3-benzyloxy-1,2-propanediol.
-
Confirm the dryness of the material using Karl Fischer titration.
Mandatory Visualization
Caption: Workflow for handling hygroscopic 3-benzyloxy-1,2-propanediol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. cscscientific.com [cscscientific.com]
- 6. news-medical.net [news-medical.net]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 9. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (R)-(+)-3-Benzyloxy-1,2-propanediol
For researchers, scientists, and professionals in drug development, the accurate enantioselective analysis of chiral compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-(+)-3-Benzyloxy-1,2-propanediol, a key chiral building block. The focus is on the widely used polysaccharide-based chiral stationary phases (CSPs).
Performance Comparison of Chiral Stationary Phases
The separation of enantiomers of 3-Benzyloxy-1,2-propanediol and its derivatives is effectively achieved using polysaccharide-based chiral stationary phases. The most common and successful columns for this class of compounds are those based on cellulose and amylose derivatives, such as Chiralcel® OD and Chiralpak® AD. These columns operate on the principle of forming transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Normal-phase HPLC is a prevalent mode for the separation of these relatively polar analytes. A mobile phase consisting of a mixture of an alkane (like hexane or heptane) and an alcohol (commonly 2-propanol or ethanol) is typically employed. The ratio of these solvents is a critical parameter that influences retention and resolution.
Below is a summary of typical performance data for the chiral separation of glycerol derivatives, structurally analogous to 3-Benzyloxy-1,2-propanediol, on a Chiralcel® OD column. This data, adapted from studies on similar compounds, illustrates the expected performance.[1]
| Compound | Mobile Phase (Hexane:2-Propanol, v/v) | tR1 (min) | tR2 (min) | Separation Factor (α) |
| 1-O-Benzyl-rac-glycerol | 90:10 | 15.5 | 17.2 | 1.11 |
| 1-O-Benzyl-2,3-di-O-octanoyl-rac-glycerol | 99:1 | 20.7 | 21.9 | 1.06 |
| 1-O-Benzyl-3-O-octanoyl-rac-glycerol | 95:5 | 22.3 | 24.5 | 1.10 |
| 3-O-Benzyl-1,2-di-O-octanoyl-rac-glycerol | 98:2 | 18.9 | 21.1 | 1.12 |
Note: The retention times (tR) and separation factor (α) are indicative and can vary based on the specific HPLC system, column condition, and exact experimental parameters.
Experimental Protocol: Chiral HPLC Analysis on Chiralcel® OD
This section details a standard protocol for the chiral HPLC analysis of this compound.
Objective: To separate and quantify the enantiomers of 3-Benzyloxy-1,2-propanediol.
Materials:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Chiral Column: Chiralcel® OD (250 mm x 4.6 mm, 10 µm particle size).
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol.
-
Sample: A solution of racemic 3-Benzyloxy-1,2-propanediol (approximately 1 mg/mL) dissolved in the mobile phase.
-
Reference Standard: this compound.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane : 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 257 nm
-
Injection Volume: 10 µL
Procedure:
-
System Preparation: Equilibrate the Chiralcel® OD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the racemic 3-Benzyloxy-1,2-propanediol solution.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Peak Identification: Inject the this compound standard to identify the corresponding peak in the racemate chromatogram. The other peak will correspond to the (S)-enantiomer.
-
Data Analysis: Calculate the retention times (tR), resolution (Rs), and separation factor (α) for the two enantiomers. The enantiomeric excess (%ee) can be determined from the peak areas of the two enantiomers.
Experimental Workflow
The logical flow of the chiral HPLC analysis is depicted in the following diagram.
Caption: Workflow for Chiral HPLC Analysis.
Alternative Chiral Stationary Phases
While Chiralcel® OD has demonstrated efficacy, other polysaccharide-based CSPs, such as Chiralpak® AD (amylose-based), can also be effective and may offer different selectivity. For a comprehensive method development, it is advisable to screen a variety of chiral columns. The optimal choice of column and mobile phase will depend on the specific requirements of the analysis, such as resolution, analysis time, and compatibility with detection methods.
References
A Comparative Guide to the NMR Characterization of (R)-(+)-3-Benzyloxy-1,2-propanediol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for (R)-(+)-3-Benzyloxy-1,2-propanediol and related compounds. These data are crucial for identifying the target compound, assessing its purity, and distinguishing it from potential side products or alternative reagents.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H1 (CH₂OH) | H2 (CHOH) | H3 (CH₂OR) | Protecting Group Protons | Solvent |
| This compound | 3.60-3.73 (m, 2H) | 3.89 (dq, 1H) | 3.56 (qd, 2H) | 7.28-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, Ar-CH₂) | CDCl₃ |
| (R,S)-Solketal (Precursor) | 3.75 (dd, 1H), 4.05 (dd, 1H) | 4.30 (p, 1H) | 4.15 (dd, 1H), 3.85 (dd, 1H) | 1.37 (s, 3H, CH₃), 1.43 (s, 3H, CH₃) | CDCl₃ |
| (R)-3-Chloro-1,2-propanediol (Impurity) | 3.35-3.39 (m, 2H) | 3.50-3.53 (m, 1H) | 3.62-3.67 (m, 2H) | - | DMSO-d₆ |
| 3-Methoxy-1,2-propanediol (Alternative) | ~3.6-3.7 (m, 2H) | ~3.8-3.9 (m, 1H) | ~3.4-3.5 (m, 2H) | 3.38 (s, 3H, OCH₃) | CDCl₃ |
| 3-Allyloxy-1,2-propanediol (Alternative) | ~3.6-3.7 (m, 2H) | ~3.8-3.9 (m, 1H) | ~3.5 (d, 2H) | 5.85-5.95 (m, 1H), 5.20-5.30 (m, 2H), 4.02 (d, 2H) | CDCl₃ |
| 1,2-Propanediol Diacetate (Alternative) | 4.00-4.15 (m, 2H) | 4.95-5.05 (m, 1H) | - | 2.03 (s, 3H), 2.08 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C1 (CH₂OH) | C2 (CHOH) | C3 (CH₂OR) | Protecting Group Carbons | Solvent |
| This compound | 64.10 | 70.61 | 71.82 | 137.64 (Ar-C), 128.54 (Ar-CH), 127.96 (Ar-CH), 127.81 (Ar-CH), 73.63 (Ar-CH₂) | CDCl₃ |
| (R,S)-Solketal (Precursor) | 65.5 | 76.5 | 74.0 | 109.5 (C(CH₃)₂), 26.8 (CH₃), 25.4 (CH₃) | CDCl₃ |
| (R)-3-Chloro-1,2-propanediol (Impurity) | 63.5 | 71.5 | 47.5 | - | CDCl₃ |
| 3-Methoxy-1,2-propanediol (Alternative) | 63.9 | 70.8 | 74.1 | 59.2 (OCH₃) | CDCl₃ |
| 3-Allyloxy-1,2-propanediol (Alternative) | 63.9 | 70.8 | 72.0 | 134.7 (=CH), 117.2 (=CH₂), 72.3 (OCH₂) | CDCl₃ |
| 1,2-Propanediol Diacetate (Alternative) | 63.2 | 68.0 | - | 170.5 (C=O), 170.9 (C=O), 20.9 (CH₃), 21.0 (CH₃) | CDCl₃ |
Experimental Protocols
A detailed methodology for the NMR characterization of this compound and related compounds is provided below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and the absence of solvent signals that may overlap with analyte resonances.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another suitable reference compound with a non-overlapping signal) should be added.
-
Securely cap the NMR tube and gently agitate until the sample is completely dissolved. If necessary, use a vortex mixer.
-
For samples containing hydroxyl groups, adding a drop of D₂O can be used to exchange the labile -OH protons, which aids in signal assignment as the -OH peaks will disappear from the ¹H NMR spectrum.
2. NMR Data Acquisition
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.
-
Before data acquisition, the magnetic field should be shimmed to optimize its homogeneity, which will improve spectral resolution.
-
For ¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire data over a spectral width of approximately -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
A proton-decoupled experiment (e.g., using a standard pulse program like zgpg30) is generally used to simplify the spectrum and improve sensitivity.
-
Acquire data over a spectral width of approximately 0 to 220 ppm.
-
A larger number of scans (typically 128 or more) will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
All spectra should be referenced to the residual solvent peak or the internal standard.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and NMR characterization of this compound.
This comprehensive guide provides the necessary data and protocols for the effective NMR characterization of this compound. By comparing its spectral features with those of its precursor, a potential impurity, and common alternatives, researchers can confidently identify and assess the purity of this important chiral building block.
A Comparative Guide to (R)- and (S)-3-Benzyloxy-1,2-propanediol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis, the choice of chiral building blocks is paramount to achieving the desired stereochemical outcome in the final active pharmaceutical ingredient (API). Among the versatile C3 chiral synthons, (R)- and (S)-3-benzyloxy-1,2-propanediol serve as crucial starting materials for a variety of complex molecules. This guide provides an objective comparison of these two enantiomers, supported by experimental data, focusing on their application in the synthesis of the widely-used beta-blocker, propranolol.
Introduction to (R)- and (S)-3-Benzyloxy-1,2-propanediol
(R)- and (S)-3-benzyloxy-1,2-propanediol are enantiomers of a protected glycerol derivative. The benzyloxy group offers protection for the primary hydroxyl group, allowing for selective reactions at the secondary hydroxyl and the remaining primary hydroxyl. Their utility as chiral building blocks stems from the defined stereochemistry at the C2 position, which can be transferred through subsequent synthetic steps to control the stereochemistry of the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of (R)- and (S)-3-benzyloxy-1,2-propanediol is presented in the table below. The distinct optical rotation confirms their enantiomeric relationship.
| Property | (R)-(+)-3-Benzyloxy-1,2-propanediol | (S)-(-)-3-Benzyloxy-1,2-propanediol |
| CAS Number | 56552-80-8 | 17325-85-8 |
| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol [1] | 182.22 g/mol |
| Appearance | Solid | White to slightly yellow crystalline low melting solid |
| Melting Point | 25-29 °C | 24-26 °C |
| Optical Rotation | [α]₂₀/D +5.5° (c=20 in chloroform) | [α]₂₀/D -5.5° (c=20 in chloroform) |
Application in the Synthesis of (S)-Propranolol: A Case Study
The pharmacological activity of the beta-blocker propranolol resides almost exclusively in its (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[2][3] Consequently, the enantioselective synthesis of (S)-propranolol is of significant pharmaceutical importance. This synthesis serves as an excellent case study to compare the utility of (R)- and (S)-3-benzyloxy-1,2-propanediol.
A common strategy for the synthesis of (S)-propranolol involves the use of a chiral C3 synthon that can be converted into the corresponding epoxide, which is then opened by isopropylamine. To obtain (S)-propranolol, the key intermediate is (R)-glycidyl ether. This, in turn, can be conceptually derived from (R)-3-benzyloxy-1,2-propanediol.
The following diagram illustrates the logical workflow for the synthesis of (S)-propranolol, highlighting the crucial role of the starting material's chirality.
As depicted, the stereochemistry of the starting diol directly dictates the stereochemistry of the final propranolol enantiomer. Using (R)-3-benzyloxy-1,2-propanediol leads to the therapeutically active (S)-propranolol, while starting with (S)-3-benzyloxy-1,2-propanediol would result in the significantly less active (R)-propranolol.
Comparative Performance Data
While a direct head-to-head comparison of both enantiomers in the same publication is scarce due to the targeted nature of chiral synthesis, we can compile representative data for the synthesis of (S)-propranolol from precursors conceptually derived from (R)-3-benzyloxy-1,2-propanediol.
| Step | Reactant | Product | Reagents | Yield | Enantiomeric Excess (ee) | Reference |
| 1. Epoxide Formation | 1-Naphthol, (R)-Epichlorohydrin | (R)-Naphthyl Glycidyl Ether | Base (e.g., K₂CO₃) | ~95% | >98% | [3] |
| 2. Epoxide Opening | (R)-Naphthyl Glycidyl Ether | (S)-Propranolol | Isopropylamine | ~90% | >98% | [3] |
Note: The table presents data from a synthetic route starting with a chiral epoxide, which is a common intermediate derived from the corresponding chiral diol.
Experimental Protocols
Synthesis of Racemic α-Naphthyl Glycidyl Ether
This protocol describes the synthesis of the racemic intermediate, which can be resolved or used as a reference.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Chloroform
-
Sodium Hydroxide solution
-
Sodium Sulfate
Procedure:
-
To a solution of 1-naphthol (0.05 mol, 7.2 g) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.[3]
-
Slowly add epichlorohydrin (0.15 mol, 12 ml) over 45 minutes and continue stirring at room temperature for 6 hours.[3]
-
Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).[3]
-
Wash the combined organic layers with sodium hydroxide solution (2 x 30 ml) and water (5 x 100 ml), then dry over sodium sulfate.[3]
-
Evaporate the solvent to yield racemic α-naphthyl glycidyl ether.
Synthesis of (S)-(-)-Propranolol via Kinetic Resolution
This protocol details a one-pot synthesis of (S)-propranolol from racemic α-naphthyl glycidyl ether using a chiral catalyst for kinetic resolution.
Materials:
-
Racemic α-Naphthyl Glycidyl Ether
-
L-(+)-Tartaric Acid
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Isopropylamine
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
10% Sodium Hydroxide solution
-
Sodium Sulfate
Procedure:
-
Prepare a solution of racemic glycidyl-α-naphthyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 ml) and stir for 15 minutes.[3]
-
Add isopropylamine (16 mmol, 1.2 ml) and stir the mixture at ambient temperature for 24 hours.[3]
-
Cool and filter the reaction mixture. Wash the solid with dichloromethane.
-
Treat the solid with 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).[3]
-
Wash the combined organic layers with water (5 x 50 ml) and dry over sodium sulfate.[3]
-
Evaporate the solvent to yield (S)-(-)-propranolol. The product can be further purified by recrystallization.
Logical Pathway for Synthesis
The following diagram illustrates the logical steps involved in a typical synthesis of a chiral drug, starting from a chiral building block.
Conclusion
The selection between (R)- and (S)-3-benzyloxy-1,2-propanediol is not a matter of superior performance of one over the other in a general sense, but is strictly dictated by the desired stereochemistry of the final product. As demonstrated with the synthesis of propranolol, to obtain the therapeutically active (S)-enantiomer, a chiral building block with the (R)-configuration is essential. The use of the (S)-enantiomer would lead to the inactive (R)-propranolol. This highlights the critical importance of selecting the correct enantiomeric starting material in drug development to ensure both efficacy and safety. The synthetic routes and protocols provided herein offer a practical guide for researchers in the application of these valuable chiral building blocks.
References
A Comparative Guide to Chiral Synthons: Evaluating Alternatives to (R)-(+)-3-Benzyloxy-1,2-propanediol
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex chiral molecules, the choice of the starting chiral building block is a critical determinant of the efficiency, stereochemical purity, and overall success of a synthetic route. (R)-(+)-3-Benzyloxy-1,2-propanediol has traditionally served as a valuable C3 chiral synthon. However, a range of alternative building blocks, each with unique advantages and applications, are available. This guide provides an objective comparison of the performance of key alternatives, including its enantiomer, (S)-(-)-3-Benzyloxy-1,2-propanediol, as well as (R)- and (S)-glycidol and (R)- and (S)-solketal. The evaluation is supported by experimental data from peer-reviewed literature, focusing on reaction yields and enantiomeric excess (ee%) in the synthesis of pharmaceutically relevant molecules.
Performance in Asymmetric Synthesis: A Comparative Overview
The efficacy of a chiral building block is best assessed through its performance in well-established synthetic transformations. The following tables summarize quantitative data for the application of this compound and its alternatives in the synthesis of chiral drugs, particularly beta-blockers, and other valuable intermediates.
Table 1: Synthesis of Chiral β-Adrenergic Blockers
| Target Molecule | Chiral Building Block | Key Transformation | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-Propranolol | (R)-Glycidol | Epoxide ring-opening with 1-naphthol, followed by reaction with isopropylamine | High (not specified) | >99% | [1] |
| (S)-Atenolol | Racemic Epichlorohydrin & Kinetic Resolution | Hydrolytic kinetic resolution followed by epoxide opening | 83.7% (epoxide formation), high ee for resolved epoxide | 98% | [2] |
| (S)-Betaxolol & (S)-Metoprolol | Racemic β-amino alcohols & Kinetic Resolution | Kinetic resolution using HCS as a chiral auxiliary | Not specified | >99% | [3] |
| (R)-Propranolol | (S)-Glycidyl nosylate | Ring-opening with 1-naphthol | High (not specified) | >98% | [4] |
Table 2: Synthesis of Other Chiral Intermediates and Natural Products
| Target Molecule/Intermediate | Chiral Building Block | Key Transformation | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-2-Benzyloxyhexanal | (R)-Glycidol | Epoxide opening with Grignard reagent, followed by oxidation | 86-97% (oxidation step) | Not specified | [5] |
| Chiral 1,2-anti-diols | D-oxygenated cyclobutenes | Asymmetric ring opening/cross metathesis | 29-95% | 89-99% | [6][7] |
| (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine | (S)-(-)-3-Benzyloxy-1,2-propanediol | Multi-step synthesis | Not specified | Not specified | [8] |
| Pretomanid | (R)-Glycidol (protected) | Nucleophilic substitution and cyclization | 30-40% (overall) | >99% | [9] |
Key Alternatives to this compound
(S)-(-)-3-Benzyloxy-1,2-propanediol
As the enantiomer of the parent compound, (S)-(-)-3-Benzyloxy-1,2-propanediol provides access to the opposite stereoisomer of the target molecule. This is crucial in pharmaceutical development where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects. Its applications mirror those of the (R)-enantiomer, serving as a versatile building block for synthesizing a wide range of chiral molecules, including nucleotide analogs with antiviral activities.[8]
(R)- and (S)-Glycidol
Glycidol is a highly versatile and reactive chiral epoxide that serves as a precursor to 1,2-diols and a wide array of other functionalized chiral C3 synthons. Its strained epoxide ring is readily opened by a variety of nucleophiles, allowing for the introduction of diverse functionalities with high regioselectivity. The Sharpless asymmetric epoxidation of allyl alcohol is a cornerstone method for producing enantiomerically enriched glycidol, making both (R)- and (S)-enantiomers accessible in high optical purity.[3][10][11][12]
Glycidol is a key starting material in the synthesis of numerous pharmaceuticals, including beta-blockers like propranolol and metoprolol, as well as antiviral and anticancer agents.[1][13][14] For instance, the synthesis of the antituberculosis drug pretomanid has been efficiently achieved from (R)-glycidol.[9]
(R)- and (S)-Solketal
Solketal, or (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a protected form of glycerol, readily and often sustainably synthesized from the reaction of glycerol with acetone.[6][15][16][17][18][19][20] As a byproduct of biodiesel production, glycerol is an abundant and inexpensive starting material, making solketal an economically attractive chiral building block. The chirality is typically introduced by using a chiral pool starting material or through resolution. The protected diol in solketal allows for selective functionalization of the primary hydroxyl group. Subsequent deprotection under acidic conditions reveals the 1,2-diol moiety. This strategy is employed in the synthesis of various chiral compounds.
Experimental Protocols
Synthesis of (R)- and (S)-Glycidol via Sharpless Asymmetric Epoxidation
This protocol is adapted from the seminal work of K. Barry Sharpless and is a widely used method for the enantioselective epoxidation of allylic alcohols.[10][11][12]
Materials:
-
Allyl alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (for (R)-glycidol) or D-(-)-Diethyl tartrate (for (S)-glycidol)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Anhydrous dichloromethane (DCM)
-
3Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM and powdered 3Å molecular sieves. The suspension is cooled to -20 °C.
-
L-(+)-Diethyl tartrate (for (R)-glycidol) or D-(-)-diethyl tartrate (for (S)-glycidol) is added, followed by the slow addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
Allyl alcohol is added, and the mixture is stirred for another 30 minutes.
-
A solution of tert-butyl hydroperoxide is added dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through Celite to remove the titanium salts.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude glycidol.
-
Purification is typically achieved by distillation under reduced pressure to yield the enantiomerically enriched glycidol.
Synthesis of Solketal from Glycerol
This procedure describes the acid-catalyzed acetalization of glycerol with acetone.[6][15][16][17][18][19][20]
Materials:
-
Glycerol
-
Acetone
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Dean-Stark apparatus (optional, for removal of water)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), glycerol, a large excess of acetone, and a catalytic amount of an acid catalyst are combined.
-
The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC or GC. The removal of water drives the equilibrium towards the product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The acid catalyst is neutralized by washing with a saturated sodium bicarbonate solution. If a solid catalyst is used, it can be removed by filtration.
-
The excess acetone is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude solketal can be purified by distillation under reduced pressure.
Signaling Pathways and Experimental Workflows
The selection of a chiral building block is often dictated by the specific synthetic pathway envisioned for the target molecule. The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical relationships.
Caption: Synthetic pathway to (S)-Propranolol using (R)-Glycidol.
Caption: General workflow for converting glycerol to a chiral 1,2-diol via solketal.
Caption: Simplified workflow for Sharpless Asymmetric Epoxidation.
Conclusion
The selection of a chiral building block for asymmetric synthesis is a multifaceted decision that weighs factors such as availability, cost, and efficiency in subsequent transformations. While this compound remains a valuable synthon, alternatives such as its (S)-enantiomer, (R)- and (S)-glycidol, and (R)- and (S)-solketal offer significant advantages in various contexts. Glycidol's high reactivity and the accessibility of both enantiomers through the Sharpless epoxidation make it a powerful tool for the synthesis of a broad range of chiral pharmaceuticals. Solketal, derived from the inexpensive and renewable feedstock glycerol, presents a green and cost-effective alternative. Ultimately, the optimal choice will depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy. This guide provides a foundation for making an informed decision by presenting a comparative analysis of these key chiral building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 7. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL CAS#: 17325-85-8 [amp.chemicalbook.com]
- 9. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. organicreactions.org [organicreactions.org]
- 13. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 14. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]
- 15. pp.bme.hu [pp.bme.hu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. jmaterenvironsci.com [jmaterenvironsci.com]
- 20. Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Enantiomeric Excess Determination for Reactions Utilizing (R)-3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis. For reactions employing chiral auxiliaries or synthons like (R)-3-benzyloxy-1,2-propanediol, accurate ee values are paramount for assessing reaction success and ensuring the stereochemical purity of the final product. This guide provides a comparative overview of the primary analytical techniques for ee determination, offering supporting data from relevant asymmetric reactions and detailed experimental protocols.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess is dictated by factors such as the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation. The most prevalent techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Broad applicability, high accuracy and precision, well-established methods for a wide range of compounds. | Requires method development for each new compound, can be time-consuming. | ±0.1-1% |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds. | Limited to volatile analytes, may require derivatization to increase volatility. | ±0.1-1% |
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum. | Provides structural information, no specialized chromatographic equipment needed. | Derivatization reaction must go to completion without kinetic resolution, potential for signal overlap. | ±1-5% |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the analyte and a chiral solvating agent, leading to separate NMR signals for the enantiomers. | Non-destructive, simple sample preparation. | Smaller chemical shift differences compared to CDAs, requires careful selection of the solvating agent and solvent. | ±2-5% |
Performance in Asymmetric Synthesis: A Comparative Overview
While direct comparative studies for reactions exclusively using (R)-3-benzyloxy-1,2-propanediol are limited, we can extrapolate performance from analogous asymmetric reactions employing similar chiral auxiliaries. Below are representative data from common asymmetric transformations, illustrating the utility of different ee determination methods.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for forming carbon-carbon bonds with the creation of new stereocenters. Chiral auxiliaries are frequently employed to control the stereochemical outcome.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-product | Method of ee Determination |
| Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Isobutyraldehyde | >99:1 | >99% | Chiral HPLC |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | Benzaldehyde | >99:1 (syn) | >99% | ¹H NMR and HPLC analysis |
Sharpless Asymmetric Dihydroxylation
In this reaction, a chiral ligand is used to direct the dihydroxylation of an alkene, producing a chiral diol. The enantiomeric excess of the product is a key measure of the ligand's effectiveness.
| Alkene | Chiral Ligand | Enantiomeric Excess (ee) | Method of ee Determination |
| Styrene | (DHQD)₂PHAL (in AD-mix-β) | 99% | Chiral GC |
| trans-Stilbene | (DHQD)₂PHAL (in AD-mix-β) | 99.5% | Chiral HPLC |
| 1-Decene | (DHQD)₂PHAL (in AD-mix-β) | 97% | ¹H NMR of Mosher's ester derivative |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible enantiomeric excess values.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral product.
Materials:
-
HPLC system with a UV/Vis or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample of the reaction product
Procedure:
-
Method Development:
-
Select a chiral column based on the structure of the analyte. Polysaccharide-based columns are a good starting point for many functionalized molecules.
-
Choose an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified reaction product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Protocol 2: Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess of a volatile chiral compound.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., based on cyclodextrin derivatives)
-
High-purity carrier gas (e.g., helium, hydrogen)
-
Sample of the reaction product (may require derivatization)
Procedure:
-
Sample Preparation:
-
If the analyte is not sufficiently volatile, derivatize it to increase its volatility (e.g., by silylation of alcohol groups).
-
Dissolve the sample (or its derivative) in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
-
GC Method:
-
Install the chiral column in the GC.
-
Set the appropriate temperature program for the oven, injector, and detector.
-
Set the carrier gas flow rate.
-
-
Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas.
-
Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
Objective: To determine the enantiomeric excess by converting the enantiomers into distinguishable diastereomers.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid)
-
Coupling agent (e.g., DCC or EDC)
-
Sample of the chiral alcohol product
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve the chiral alcohol product in an anhydrous solvent (e.g., dichloromethane).
-
Add a slight excess of the chiral derivatizing agent (e.g., Mosher's acid) and the coupling agent.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the diastereomeric esters and purify by flash chromatography if necessary.
-
-
NMR Analysis:
-
Dissolve the purified diastereomeric esters in a deuterated solvent in an NMR tube.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons or fluorine atoms close to the newly formed stereocenter are often the most informative.
-
Integrate the corresponding signals for each diastereomer.
-
The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample, from which the ee can be calculated.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful enantiomeric excess determination.
A Comparative Guide to Confirming the Absolute Configuration of Products from 1-O-benzyl-(R)-glycerol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral building blocks derived from starting materials like 1-O-benzyl-(R)-glycerol is of paramount importance in the synthesis of complex molecules, particularly in the realm of drug development. The absolute configuration of these products can profoundly influence their biological activity and pharmacological properties. This guide provides a comparative overview of common experimental methods for confirming the absolute configuration of molecules synthesized from 1-O-benzyl-(R)-glycerol, offering detailed experimental protocols and a summary of expected quantitative data.
Introduction to Stereochemical Analysis
The synthesis of enantiomerically pure compounds from chiral starting materials such as 1-O-benzyl-(R)-glycerol requires rigorous confirmation of the stereochemistry of the resulting products. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. The choice of method often depends on the nature of the product, the availability of instrumentation, and the stage of the research or development process. This guide focuses on three widely used techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (Mosher's method), Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Comparison of Analytical Techniques
The following table summarizes the key aspects of the three primary methods for determining the absolute configuration of chiral molecules derived from 1-O-benzyl-(R)-glycerol.
| Feature | NMR with Chiral Derivatizing Agent (e.g., Mosher's Method) | Chiral High-Performance Liquid Chromatography (HPLC) | Single-Crystal X-ray Crystallography |
| Principle | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Sample Requirement | Soluble compound with a reactive functional group (e.g., -OH). | Soluble and UV-active (or amenable to other detection methods) compound. | High-quality single crystal. |
| Information Obtained | Absolute configuration (by analysis of chemical shift differences), enantiomeric excess. | Enantiomeric excess, retention times for each enantiomer. | Unambiguous absolute configuration, solid-state conformation. |
| Advantages | Relatively fast, requires only small amounts of sample, can be performed in a standard NMR spectrometer. | High sensitivity, excellent for determining enantiomeric purity, can be used for preparative separation. | Provides the most definitive structural information. |
| Limitations | Requires a derivatization step which may not be straightforward, interpretation can be complex, potential for racemization during derivatization. | Requires a suitable chiral column and mobile phase, co-elution can be an issue, does not directly provide absolute configuration without a known standard. | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials. |
Experimental Protocols
NMR Spectroscopy: The Modified Mosher's Method
This method involves the derivatization of a chiral secondary alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit different NMR chemical shifts for protons near the newly formed chiral center, allowing for the determination of the absolute configuration.[1]
Materials:
-
Chiral alcohol product derived from 1-O-benzyl-(R)-glycerol (approx. 5 mg)
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's acid chlorides)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Esterification (prepare two separate samples, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl):
-
Dissolve the chiral alcohol (1 equivalent) in anhydrous deuterated chloroform (CDCl₃, ~0.5 mL) in an NMR tube.
-
Add anhydrous pyridine (1.5 equivalents).
-
Add the respective Mosher's acid chloride ((R)- or (S)-MTPA-Cl, 1.2 equivalents) to the solution.
-
Seal the NMR tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric esters.
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the carbinol carbon.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
For a secondary alcohol, a positive Δδ for protons on one side of the carbinol and a negative Δδ on the other side indicates a specific absolute configuration based on the established Mosher's method model.
-
Illustrative Quantitative Data for a Hypothetical Product:
| Proton | δ ((S)-MTPA ester) (ppm) | δ ((R)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-a | 4.25 | 4.35 | -0.10 |
| H-b | 3.80 | 3.72 | +0.08 |
| H-c | 1.20 | 1.15 | +0.05 |
Note: The signs of the Δδ values are used to deduce the absolute configuration based on the conformational model of the Mosher esters.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining their purity. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Materials:
-
Chiral product derived from 1-O-benzyl-(R)-glycerol
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the chiral product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Interpretation:
-
The two enantiomers will elute at different retention times (tR).
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
To determine the absolute configuration, the elution order must be correlated with a known standard or by using a complementary technique.
-
Illustrative Quantitative Data for a Hypothetical Product:
| Enantiomer | Retention Time (tR) (min) | Peak Area |
| Enantiomer 1 | 8.5 | 98000 |
| Enantiomer 2 | 10.2 | 2000 |
In this example, the enantiomeric excess would be calculated as 96%.
Single-Crystal X-ray Crystallography
This technique provides the most unambiguous determination of the absolute configuration of a chiral molecule by mapping the electron density of a single crystal.
Procedure:
-
Crystal Growth:
-
Grow high-quality single crystals of the chiral product. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head in an X-ray diffractometer.
-
Collect diffraction data by irradiating the crystal with X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure to obtain the atomic coordinates.
-
Refine the structural model to obtain precise bond lengths, angles, and the absolute configuration, typically determined by the Flack parameter.
-
Illustrative Quantitative Data for a Hypothetical Product:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(4) |
A Flack parameter close to zero for a known chirality of the starting material confirms the retention or inversion of configuration during the reaction.
Visualizations
Experimental Workflow for Absolute Configuration Determination
Caption: Workflow for synthesis and stereochemical analysis.
Logical Relationship of Analytical Techniques
Caption: Relationship between techniques and outcomes.
Conclusion
Confirming the absolute configuration of products derived from 1-O-benzyl-(R)-glycerol is a critical step in ensuring the stereochemical purity and, consequently, the desired biological activity of the final compounds. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant hurdle. Chiral HPLC is an excellent method for determining enantiomeric purity and can be used to infer absolute configuration if a standard is available. NMR spectroscopy, particularly using chiral derivatizing agents like Mosher's acid, offers a versatile and relatively rapid method for determining absolute configuration on a small scale. The choice of method will ultimately be guided by the specific characteristics of the synthesized molecule and the resources available. For robust and unambiguous confirmation, employing at least two of these techniques is highly recommended.
References
A Cost-Benefit Analysis of (R)-(+)-3-Benzyloxy-1,2-propanediol in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Building Blocks in Beta-Blocker Synthesis
The selection of a suitable chiral starting material is a critical decision in the development of enantiomerically pure pharmaceuticals. This choice significantly impacts the efficiency, cost-effectiveness, and overall viability of a synthetic route. This guide provides a detailed cost-benefit analysis of (R)-(+)-3-Benzyloxy-1,2-propanediol, a versatile chiral building block, in the context of synthesizing β-adrenergic blockers ((S)-beta-blockers), a prominent class of cardiovascular drugs. Its performance is objectively compared with two common alternatives: (S)-glycidol and (R)-epichlorohydrin. The synthesis of (S)-propranolol is used as a representative example to illustrate the practical implications of choosing each of these chiral precursors.
Executive Summary
This compound offers a reliable route to high-purity chiral beta-blockers. Its primary advantage lies in the straightforward synthetic sequence and potentially higher yields in the final steps. However, its higher initial cost compared to alternatives like (R)-epichlorohydrin necessitates a careful evaluation of the overall process economics. (S)-glycidol presents a balance between cost and synthetic efficiency, while (R)-epichlorohydrin is the most economical starting material, though its reactivity can sometimes lead to more complex purification challenges. The optimal choice will depend on the specific project requirements, including scale, budget, and desired purity of the final active pharmaceutical ingredient (API).
Comparative Analysis of Chiral Building Blocks
The following tables provide a quantitative comparison of the key chiral starting materials for the synthesis of (S)-beta-blockers.
Table 1: Cost Comparison of Chiral Starting Materials
| Chiral Building Block | Typical Purity | Price per Gram (USD) | Price per Mole (USD) |
| This compound | >98% | ~$57.79 | ~$10,530 |
| (S)-Glycidol | ~97% | ~$12.96 | ~$960 |
| (R)-Epichlorohydrin | >98% | ~$0.15 - $7.08 | ~$14 - $655 |
Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity. The prices listed are for research-grade quantities and are subject to change. Bulk pricing for industrial applications will be substantially lower.
Table 2: Performance Comparison in the Synthesis of (S)-Propranolol
| Parameter | Route A: this compound | Route B: (S)-Glycidol | Route C: (R)-Epichlorohydrin |
| Key Intermediate | (R)-Glycidyl Benzyl Ether | (S)-Glycidyl Tosylate | (R)-Epichlorohydrin |
| Overall Yield | Good to Excellent | Good | Moderate to Good |
| Enantiomeric Excess (ee) | >99% | >99% | >98% (after resolution or asymmetric synthesis) |
| Number of Steps | 3 | 3 | 2 (asymmetric) or 3 (resolution) |
| Key Advantages | High stereochemical purity, stable intermediates | Readily available, good reactivity | Low cost of starting material |
| Key Disadvantages | High cost of starting material | Tosylation step required, potential for side reactions | Can lead to racemic mixtures requiring resolution, potential for side reactions |
Synthetic Pathways and Experimental Protocols
The following sections detail the synthetic routes to (S)-propranolol starting from each of the three chiral building blocks.
Route A: Synthesis of (S)-Propranolol from this compound
This route involves the conversion of the diol to a suitable leaving group, typically a tosylate, followed by ring closure to the epoxide and subsequent reaction with isopropylamine.
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-3-Benzyloxy-1,2-propanediol-1-tosylate, which can be purified by column chromatography.
Route B: Synthesis of (S)-Propranolol from (S)-Glycidol
This route is similar to Route A but starts with the commercially available and more economical (S)-glycidol.
-
To a solution of (S)-glycidol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add a solution of p-toluenesulfonyl chloride (1.2 eq) in dichloromethane dropwise to the mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (S)-glycidyl tosylate.
Route C: Synthesis of (S)-Propranolol from (R)-Epichlorohydrin
This is often the most cost-effective route on an industrial scale. It can proceed through a kinetic resolution of a racemic intermediate or, more efficiently, through an asymmetric synthesis.
-
To a solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a base such as potassium hydroxide (1.1 eq) and stir until dissolved.
-
Add (R)-epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude epoxide, which can be purified by chromatography or distillation.
Cost-Benefit Analysis
The choice between these chiral building blocks involves a trade-off between the cost of the starting material and the efficiency and complexity of the synthetic route.
-
This compound: This starting material is the most expensive, which can be a significant drawback for large-scale production. However, its use can lead to a more controlled and potentially higher-yielding synthesis, with fewer side products, simplifying purification. The benzyloxy protecting group is stable under various reaction conditions and can be removed cleanly when necessary. This route is often favored in academic settings or for the synthesis of high-value compounds where the cost of the starting material is less of a concern than the purity and yield of the final product.
-
(S)-Glycidol: This chiral synthon offers a good compromise between cost and utility. It is significantly cheaper than this compound and is readily available. The synthesis of beta-blockers from (S)-glycidol is well-established. The main additional step is the activation of the primary alcohol, typically by tosylation, which adds a step to the overall sequence and requires the use of an additional reagent.
-
(R)-Epichlorohydrin: From a purely economic standpoint, (R)-epichlorohydrin is the most attractive starting material due to its low cost.[1] However, its high reactivity can sometimes lead to the formation of byproducts, and achieving high enantiomeric excess in the final product may require careful optimization of reaction conditions or the use of a chiral catalyst. For industrial-scale synthesis, where process optimization can be extensively performed, this route is often the most economically viable.
Conclusion for Researchers and Drug Development Professionals
The selection of a chiral building block for the synthesis of enantiomerically pure drugs like beta-blockers is a multi-faceted decision.
-
For early-stage research and development , where material cost is less critical and the primary goal is to obtain a pure compound for biological testing, This compound can be an excellent choice due to its potential for high-yielding and clean reactions.
-
For process development and scale-up , where cost becomes a major factor, (S)-glycidol and (R)-epichlorohydrin are more practical alternatives. The choice between these two will depend on the specific synthetic capabilities and the economic targets of the project.
-
A thorough process hazard analysis and cost modeling should be conducted before committing to a specific route for large-scale manufacturing. While (R)-epichlorohydrin is the cheapest raw material, the overall process cost, including reagents, solvents, purification, and waste disposal, must be considered.
Ultimately, a comprehensive evaluation of the synthetic route, including yield, purity, scalability, and overall cost, is essential for making an informed decision that aligns with the goals of the research or drug development program. This guide provides the foundational data and a comparative framework to aid in this critical selection process.
References
A Comparative Analysis of the Biological Activity of Enantiomers Derived from 3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the enantiomers derived from 3-benzyloxy-1,2-propanediol. While direct comparative biological data for the parent enantiomers, (R)- and (S)-3-benzyloxy-1,2-propanediol, are not extensively available in the scientific literature, their primary significance lies in their role as chiral precursors for a range of pharmacologically active molecules. The most prominent of these are the β-adrenergic receptor antagonists (beta-blockers), such as propranolol. The stereochemistry of the 3-benzyloxy-1,2-propanediol precursor dictates the stereochemistry and, consequently, the biological activity of the final drug product.
This guide will, therefore, focus on the well-documented stereospecific activity of propranolol as a representative derivative to illustrate the profound impact of the chirality originating from 3-benzyloxy-1,2-propanediol.
Data Presentation: Quantitative Comparison of Propranolol Enantiomers
The differential effects of the (S)- and (R)-enantiomers of propranolol on β-adrenergic receptors are well-established, with the (S)-enantiomer being significantly more potent.
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Reference |
| β-Adrenergic Receptor Blocking Potency | High | Low (60-100 times less active than (S)-enantiomer) | [1] |
| Primary Biological Activity | β-adrenergic receptor antagonist | Primarily non-β-blocking activities | [1][2] |
| Other Reported Activities | Class I antiarrhythmic activity, decreases intraocular pressure | Inhibition of thyroxine to triiodothyronine conversion, Class I antiarrhythmic activity, decreases intraocular pressure | [2] |
Experimental Protocols
To quantitatively assess the differential binding affinities of the propranolol enantiomers to β-adrenergic receptors, a competitive radioligand binding assay is a standard and robust method.
Experimental Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptor Affinity
Objective: To determine and compare the binding affinities (Ki) of (S)-(-)-propranolol and (R)-(+)-propranolol for β-adrenergic receptors.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing β-adrenergic receptors (e.g., turkey erythrocyte membranes for β1-receptors, rat erythrocyte membranes for β2-receptors).
-
Radioligand: [³H]-Dihydroalprenolol (DHA), a high-affinity, non-selective β-adrenergic receptor antagonist.[3]
-
Test Compounds: (S)-(-)-propranolol and (R)-(+)-propranolol.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [³H]-DHA + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + [³H]-DHA + a high concentration of unlabeled propranolol (e.g., 10 µM racemic propranolol).
-
Competitive Binding: Receptor membranes + [³H]-DHA + varying concentrations of (S)-(-)-propranolol or (R)-(+)-propranolol (typically from 10⁻¹² M to 10⁻⁵ M).
-
-
The final assay volume is typically 250 µL.[4]
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration manifold.[3]
-
Wash the filters quickly with several volumes of cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each enantiomer using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualization
Signaling Pathway
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Biological Activity Comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Synthetic Routes Utilizing (R)-(+)-3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-3-Benzyloxy-1,2-propanediol is a valuable and versatile chiral building block in modern organic synthesis. Its stereochemically defined diol structure, combined with the stable benzyl ether protecting group, makes it an ideal starting material for the enantioselective synthesis of a wide array of complex molecules, including key pharmaceutical intermediates. This guide provides an objective comparison of two common and effective synthetic transformations starting from this chiral diol: the formation of the corresponding epoxide, (S)-(-)-benzyl glycidyl ether, and the protection of the diol as an acetonide, yielding (S)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
This comparison focuses on key performance indicators, detailed experimental protocols, and visual pathway representations to aid researchers in selecting the most suitable route for their specific synthetic goals.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic pathways discussed in this guide. The selection of an optimal route is contingent on factors such as the desired final product, reaction conditions, and overall yield.
| Parameter | Route 1: Epoxidation | Route 2: Acetonide Protection |
| Product | (S)-(-)-Benzyl glycidyl ether | (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane |
| Number of Steps | 2 | 1 |
| Key Reagents | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium hydroxide | 2,2-Dimethoxypropane, p-Toluenesulfonic acid |
| Typical Solvent(s) | 1. Dichloromethane2. Methanol/Water | Acetone or Dichloromethane |
| Typical Temperature | 1. 0 °C to Room Temp.2. Room Temp. | Room Temperature |
| Typical Reaction Time | 1. 12-16 hours2. 2-4 hours | 12-18 hours |
| Overall Yield (Estimated) | 80-90% | 85-95% |
| Key Advantages | Creates a reactive electrophile for nucleophilic attack | Provides a stable protecting group for the diol |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Route 1: Two-step synthesis of (S)-(-)-Benzyl glycidyl ether.
Caption: Route 2: One-step synthesis of the corresponding acetonide.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for analogous transformations and may require optimization for specific laboratory conditions and scales.
Route 1: Synthesis of (S)-(-)-Benzyl Glycidyl Ether (Epoxidation)
This route proceeds in two distinct steps: selective tosylation of the primary alcohol followed by base-mediated intramolecular cyclization.
Step 1a: Synthesis of (2R)-3-(Benzyloxy)-1-(tosyloxy)propan-2-ol
-
Reagents and Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0-3.0 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1-1.2 eq.) over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
-
Step 1b: Synthesis of (S)-(-)-Benzyl glycidyl ether
-
Reagents and Materials:
-
Crude (2R)-3-(Benzyloxy)-1-(tosyloxy)propan-2-ol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude tosylate from the previous step in methanol.
-
In a separate flask, prepare a solution of sodium hydroxide (1.5-2.0 eq.) in a mixture of methanol and water.
-
Add the NaOH solution to the tosylate solution at room temperature and stir vigorously for 2-4 hours.
-
Monitor the formation of the epoxide by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to afford the pure (S)-(-)-benzyl glycidyl ether.
-
Route 2: Synthesis of (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane (Acetonide Protection)
This one-step procedure provides a stable, protected form of the diol, which is useful for reactions where the diol functionality needs to be masked.
-
Reagents and Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount)
-
Acetone (anhydrous) or Dichloromethane (anhydrous)
-
Triethylamine (Et₃N) or saturated aqueous NaHCO₃ solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone or dichloromethane, add 2,2-dimethoxypropane (1.5-2.0 eq.).[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq.).[2]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or by washing with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product. Purification by column chromatography on silica gel typically yields the pure acetonide with high purity. A typical reported yield for this type of transformation is around 85%.[1]
-
References
Safety Operating Guide
Safe Disposal of (R)-(+)-3-Benzyloxy-1,2-propanediol in a Laboratory Setting
Essential guidance for the responsible management of (R)-(+)-3-Benzyloxy-1,2-propanediol waste, ensuring personnel safety and environmental compliance.
Proper disposal of laboratory chemicals is a critical component of research integrity and safety. This document outlines the necessary procedures for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these protocols is imperative to minimize risks and comply with regulatory standards.
While some sources classify this compound as not a hazardous substance, other data indicates it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle and dispose of this chemical as a hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For safe handling and storage, a summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 56552-80-8 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Solid or Colorless to Light yellow clear liquid |
| Melting Point | 25-29 °C (lit.)[2][3][4] |
| Boiling Point | Not available |
| Density | 1.140 g/mL at 20 °C (lit.)[2][5] |
| Storage Temperature | 2-8°C[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed through a licensed laboratory chemical waste disposal service.[6] Under no circumstances should this chemical be poured down the drain.[6]
1. Waste Characterization and Segregation:
-
Unused Product: Pure, unused this compound must be treated as chemical waste.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as pipette tips, absorbent pads from spills, and used PPE, are also to be considered chemical waste.
-
Segregation: This waste stream should be kept separate from other incompatible chemical wastes to prevent dangerous reactions.[7]
2. Waste Collection and Storage:
-
Container Selection: Collect all waste containing this compound in a designated, leak-proof container that is in good condition.[8] Plastic containers are often preferred for liquid waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[8] The label should also include the full chemical name, "this compound," and an approximate concentration and quantity of the waste.[8] Do not use abbreviations or chemical formulas on the primary label.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from drains and have secondary containment to control any potential leaks.[7] Ensure the container remains closed except when adding waste.[8]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety department or the designated waste management provider.[6]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date. This documentation is crucial for regulatory compliance.[10]
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste.[11] This should be handled by trained EHS staff or a licensed waste disposal company.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:56552-80-8 | Chemsrc [chemsrc.com]
- 3. (R)-(+)-3-苄氧基-1,2-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 99% - Yorlab [yorlab.co.uk]
- 5. (±)-3-苄氧基-1,2-丙二醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. vumc.org [vumc.org]
Essential Safety and Logistics for Handling (R)-(+)-3-Benzyloxy-1,2-propanediol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-(+)-3-Benzyloxy-1,2-propanediol (CAS: 56552-80-8), including personal protective equipment (PPE), safe handling procedures, and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value that extends beyond the product itself.
Hazard Assessment and Personal Protective Equipment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as a combustible solid. Therefore, appropriate personal protective equipment should be worn to minimize exposure and ensure safe handling.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1 certified | Protects eyes from splashes or dust. |
| Chemical Goggles | ANSI Z87.1 certified | Recommended when there is a higher risk of splashing. | |
| Skin Protection | Gloves | Chemically resistant (e.g., Nitrile, Neoprene) | Protects hands from direct contact with the chemical. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from accidental spills. | |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended when handling the solid form to prevent inhalation of dust particles. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames as the substance is combustible.
-
Cleaning: Clean up any spills promptly. For small spills, absorb with an inert material and place in a suitable container for disposal.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
While this compound is not classified as a hazardous substance, all chemical waste should be disposed of responsibly.
Disposal Methodology
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance.
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling, the following diagrams illustrate the recommended workflow and the logical relationship for selecting appropriate PPE.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Caption: A diagram showing the logical progression from hazard identification to the selection of appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
